This compound is a polyether ionophore antibiotic derived from Streptomyces hygroscopicus that was first isolated from soil samples collected in Nigeria during the 1950s [1]. This complex molecule with the chemical formula C₄₀H₆₈O₁₁ and molar mass of 724.973 g·mol⁻¹ has become an indispensable research tool in cell biology and immunology [1]. As a secondary metabolite, this compound belongs to the class of polyether ionophores that exhibit a remarkable ability to transport ions across biological membranes [2]. Its structure was first elucidated through X-ray crystallography in 1968, revealing a molecular architecture optimized for ion binding and transport [1] [3].
The discovery of this compound's ionophoric properties revolutionized our understanding of cellular ion homeostasis and its role in various physiological processes. Initially used as an antibiotic effective against gram-positive bacteria, this compound has found broader applications in scientific research, particularly in studies of cellular signaling, inflammasome activation, and ion homeostasis [1] [4]. Its ability to specifically facilitate the exchange of potassium ions for protons across lipid bilayers without generating membrane potential changes makes it a unique tool for dissecting complex cellular processes involving ionic fluxes [5].
Table 1: Fundamental characteristics of this compound
| Property | Description |
|---|---|
| Chemical Formula | C₄₀H₆₈O₁₁ |
| Molar Mass | 724.973 g·mol⁻¹ |
| Source | Streptomyces hygroscopicus |
| Ion Transport Specificity | K⁺, H⁺, Pb²⁺ |
| Primary Mechanism | Electroneutral K⁺/H⁺ antiport |
| Other Names | Polyetherin A, Azalomycin M, Helixin C, Antibiotic K178, Antibiotic X-464 |
This compound functions as a carrier-type ionophore that specifically "antiports" potassium ions in exchange for protons [6]. This process allows both ions to flow down their electrochemical gradients without incurring a net electrical charge, making the exchange electroneutral and thermodynamically favorable [6]. The oxygen functions of nigerisin are concentrated at the center of its structure, where it forms coordination complexes with K⁺, enabling the transport of K⁺ across lipid bilayers [4]. This transport leads to a decrease in intracellular K⁺ concentration and an increase in H⁺ concentration, fundamentally altering the intracellular ionic landscape [4].
The biosynthetic gene cluster for this compound has been identified in Streptomyces sp. DSM4137, revealing fascinating insights into its production [2]. Research indicates that an unusual ketosynthase-like protein (KSX) transfers the initially formed linear polyketide chain to a discrete acyl carrier protein (ACPX) for oxidative cyclization during this compound biosynthesis [2]. Deletion of this gene cluster completely abolishes the production of both this compound and the closely related metabolite abierixin, confirming its essential role in this compound biosynthesis [2].
This compound operates as a mobile carrier ionophore that facilitates the coupled exchange of intracellular potassium ions for extracellular protons in a 1:1 stoichiometric ratio [6] [5]. This electroneutral exchange occurs without the net movement of electrical charge across the membrane, distinguishing it from electrogenic ion transporters that generate membrane potential changes [6]. The molecular architecture of this compound features heterocyclic oxygen-containing rings that form a hydrophobic interior perfectly sized for coordinating potassium ions [5].
The transport cycle begins when the protonated form of this compound (this compound-H) diffuses across the membrane to the intracellular side, where it encounters the higher pH environment of the cytosol [5]. This prompts this compound to release its proton and bind a potassium ion instead, forming a neutral this compound-K complex [5]. This neutral complex then diffuses back across the membrane to the extracellular side, where the lower pH environment causes the potassium ion to be released in exchange for a proton, completing the cycle [6] [5]. This continuous cycling effectively equalizes the K⁺ and H⁺ concentration gradients across the membrane, with the final ion distributions depending on the experimental conditions [5].
This compound operates through an electroneutral exchange cycle, transporting H+ inward and K+ outward across the membrane without net charge movement.
The molecular structure of this compound enables remarkable ion selectivity through its precisely arranged oxygen atoms that form a coordination sphere ideal for binding potassium ions [5]. When this compound binds a cation, it loses a proton and cyclizes to form a structure similar to valinomycin, with the oxygen atoms creating a hydrophobic interior that shields the ion during transport [5]. This structural arrangement allows this compound to selectively transport K⁺ over other biologically relevant cations, with a preference ranking of K⁺ > Na⁺ [5].
The coordination chemistry of this compound involves the formation of stable complexes with monovalent metal cations where the coordination is always accompanied by a pseudo-cyclic structure stabilized by 'head-to-tail' intramolecular hydrogen bonds between the carboxylate anion and hydroxyl groups [4]. Only uncharged molecules containing metal cations or protons can pass through the cell membrane, explaining why the this compound-K complex can freely diffuse across the lipid bilayer [4]. This structural insight clarifies why this compound effectively dissipates both K⁺ and proton gradients, particularly where they run in opposite directions across cellular membranes [6].
The K⁺/H⁺ antiport activity of this compound has profound effects on cellular ionic homeostasis, primarily through potassium efflux and intracellular acidification [6] [4]. Mammalian cells expend approximately 70% of their total energy budget maintaining transmembrane ion gradients, creating a high potassium (~140 mM) and low sodium (~5-15 mM) environment in the cytosol relative to the extracellular space [6]. This compound rapidly collapses these carefully maintained gradients by facilitating the downhill movement of K⁺ out of the cell in exchange for H⁺ moving into the cell [6].
This disruption of ionic homeostasis activates multiple stress signaling pathways and cellular sensors that monitor intracellular ion concentrations [6]. The depletion of cytosolic potassium below a critical threshold (estimated at >20% of normal levels) serves as a danger signal recognized by innate immune sensors [6]. Additionally, the acidification of the cytosol affects numerous enzymatic processes and can trigger acidosis-induced cellular stress responses [4]. These combined effects make this compound a potent inducer of various cell death pathways, depending on the cellular context and expression of specific sensors and effectors [6] [7].
Table 2: Cellular effects of this compound-induced ionic changes
| Parameter | Effect | Consequence |
|---|---|---|
| Cytosolic K⁺ | Decreased (>20% depletion) | Activation of stress sensors NLRP3/NLRP1 |
| Cytosolic H⁺ | Increased (acidification) | Inhibition of pH-sensitive enzymes |
| Membrane Potential | Unchanged (electroneutral) | No direct effect on electrical properties |
| Ribosomal Function | Impaired elongation | Inhibition of protein synthesis |
| Golgi Organization | Disrupted | Altered protein trafficking and modification |
This compound's ability to activate inflammasomes represents one of its most significant biological effects, though the specific pathway engaged depends on cell type and expression of inflammasome components [6]. In hematopoietic cells such as macrophages and monocytes, this compound primarily activates the NLRP3 inflammasome through potassium efflux [6] [8]. The NLRP3 inflammasome forms a multiprotein complex with the adapter protein ASC (PYCARD) and procaspase-1, leading to self-cleavage of procaspase-1 to active caspase-1 [8]. This process enables the proteolytic activation of proinflammatory cytokines IL-1β and IL-18, and cleavage of gasdermin D to induce pyroptotic cell death [6] [8].
In non-hematopoietic cells, particularly epithelial cells of the skin, nasal, and corneal tissues, this compound activates the NLRP1 inflammasome through a distinct mechanism involving the ribotoxic stress response [6]. Here, this compound-induced potassium efflux inhibits the elongation stage of protein synthesis by depleting cytosolic potassium ions, which are essential for ribosomal function [6]. This ribosomal stalling activates the stress sensor kinase ZAKα, leading to phosphorylation of p38 and JNK, and subsequent hyperphosphorylation of the NLRP1 linker domain, triggering NLRP1 inflammasome assembly [6].
This compound activates different inflammasome pathways depending on cell type, with hematopoietic cells primarily engaging NLRP3 and non-hematopoietic cells activating NLRP1 via the ribotoxic stress response.
Beyond inflammasome activation, this compound can induce other forms of cell death depending on the cellular context and expression of specific executors [7]. In human keratocytes, this compound has been shown to induce paraptosis-like cell death rather than canonical pyroptosis [7]. This alternative cell death pathway is characterized by extensive cytoplasmic vacuolation, absence of caspase-3 activation, lack of endoplasmic reticulum (ER) stress markers, and increased accumulation of the autophagic marker LC3-II [7].
Proteomic analysis of this compound-treated keratocytes revealed the absence of key components of the canonical pyroptosis pathway, including proteins involved in inflammasome assembly and members of the gasdermin (GSDM) family [7]. Instead, this compound treatment led to significant alterations in Golgi apparatus organization, mitochondrial membrane potential, and lysosomal integrity [7]. This paraptosis-like cell death represents an alternative mechanism of this compound-induced cytotoxicity, particularly in cells that lack the complete machinery for pyroptotic execution [7].
The following protocol outlines the standard approach for studying this compound-induced NLRP3 inflammasome activation in macrophage cell lines:
Materials and Reagents:
Procedure:
Cell priming: Differentiate and plate macrophages at appropriate density (1.5 × 10⁵ cells per well in 24-well plate) and incubate overnight. Prime cells with LPS (100 ng/mL) for 3-4 hours to induce pro-IL-1β expression [8].
This compound treatment: Replace medium with extracellular buffer. Treat cells with this compound (typically 1-20 μM) for 30 minutes to 2 hours. Include controls with caspase-1 inhibitor (10 μM, pre-treated 1 hour before this compound) or NLRP3 inhibitor MCC950 (1 μM, pre-treated 3 hours before this compound) [6] [8].
Sample collection: Collect culture supernatants for cytokine analysis by centrifugation at 1000 × g for 10 minutes to remove cellular debris. Clarified supernatants can be aliquoted and stored at -80°C until analysis [7].
Cell lysate preparation: Lyse cells with 1% Triton X-100 or RIPA buffer for 30 minutes to analyze intracellular proteins or inflammasome components [8].
Analysis:
Key Considerations:
This protocol describes the methodology for studying this compound-induced NLRP1 inflammasome activation in primary epithelial cells:
Materials and Reagents:
Procedure:
Cell culture: Plate primary epithelial cells at appropriate density and culture until 70-80% confluent. Serum-starve if necessary for synchronization [6].
Genetic validation: Validate NLRP1 dependence using CRISPR/Cas9-mediated NLRP1 knockout cells. Confirm knockout by western blotting and functional assays [6].
This compound treatment: Treat cells with this compound (1-10 μM) for 2-4 hours in standard extracellular buffer or high-K⁺ buffer (e.g., 30-50 mM KCl) to test potassium efflux dependence [6].
Inhibitor studies: Pre-treat cells with ZAKα inhibitor (e.g., necrostatin-1, 10-50 μM) or p38 inhibitor (SB203580, 10-20 μM) for 1 hour before this compound addition to probe mechanism [6].
Analysis:
Key Considerations:
This protocol assesses this compound's NLRP3-independent bacterial killing activity in macrophages:
Materials and Reagents:
Procedure:
Cell preparation: Seed Raw 264.7 or J77 macrophages at 2 × 10⁵ cells per well in 24-well plates and culture overnight [8].
Gene knockdown: Transfert cells with siRNA targeting p38, IFNγ, or scrambled control using Lipofectamine 2000 according to manufacturer's instructions. Use 100 pmol siRNA for efficient knockdown, verified by western blotting after 48 hours [8].
Bacterial infection: Inoculate macrophages with bacteria at MOI 1:10 for 2 hours in serum-free DMEM [8].
This compound treatment: Add this compound (20 μM) or ATP control (2.5 mM) 1.5 hours post-infection for 30 minutes [8].
Elimination of extracellular bacteria: Remove medium and treat with gentamicin (20 μg/mL) for 3 hours to kill non-internalized bacteria [8].
Bacterial enumeration: Lyse cells with 1% Triton X-100 for 30 minutes. Plate serial dilutions of lysates on LB agar and count colonies after overnight incubation to calculate intracellular CFU/mL [8].
Key Considerations:
Table 3: Key differences between this compound-induced pathways in various experimental systems
| Parameter | NLRP3 in Macrophages | NLRP1 in Epithelial Cells | Bacterial Killing (NLRP3-independent) |
|---|---|---|---|
| Key Sensor | NLRP3 | NLRP1 | Unknown (p38/IFNγ-dependent) |
| Adaptor | ASC/PYCARD | ASC | Not required |
| Primary Readout | IL-1β secretion | IL-18 secretion | Reduced intracellular bacterial CFU |
| Caspase Involvement | Caspase-1 | Caspase-1 | Caspase-1 independent |
| Key Inhibitors | MCC950, K⁺ supplementation | ZAKα inhibitors, p38 inhibitors | p38/IFNγ siRNA |
| Cell Type Specificity | Hematopoietic cells | Epithelial cells | Macrophages |
Recent research has revealed that this compound provides a sensitive gating mechanism that controls NLRP3 access to the Golgi apparatus through effects on S-acylation [9]. NLRP3 membrane association is critically dependent on S-acylation of a highly conserved cysteine residue (Cys-130), which traps NLRP3 in a dynamic S-acylation cycle at the Golgi [9]. This compound-induced alterations in Golgi organization and function cause a breakdown in Golgi structure, potentially limiting the ability of Golgi-resident thioesterase enzymes to encounter NLRP3 and de-acylate it [9].
This immobilization of NLRP3 on the Golgi through reduced de-acylation represents a novel mechanism by which this compound influences inflammasome signaling [9]. Researchers can exploit this property to study protein trafficking, Golgi structure-function relationships, and the role of S-acylation in regulating immune signaling pathways. The identification of a series of hydrophobic residues preceding Cys-130 that act in conjunction with the polybasic region to facilitate Cys-130 dependent Golgi enrichment provides additional targets for mechanistic studies of NLRP3 regulation [9].
The high-[K⁺]/nigericin technique represents one of the most popular applications of this compound in experimental cell physiology [5]. This approach enables researchers to clamp intracellular pH (pHi) to predetermined values for calibrating pH-sensitive fluorescent dyes:
Procedure:
Critical Considerations:
This compound exhibits promising anti-cancer activity in various cancers through multiple mechanisms [4]. As a single agent or in combination with other anti-cancer drugs, this compound shows efficacy in vitro and in vivo primarily by decreasing intracellular pH (pHi) through its H⁺/K⁺ exchange activity [4]. Additional anti-cancer mechanisms include:
Other anti-cancer mechanisms of this compound include influencing mitochondrial membrane potentials, inducing increased drug accumulation and autophagy, controlling insulin accumulation in nuclei, and increasing the cytotoxic activity of liposome-entrapped drugs [4]. Recent studies using next-generation sequencing and bioinformatics approaches have provided novel mechanistic insights into this compound's effects on cancer cells, particularly in pancreatic cancer models [4].
This compound serves as a versatile and indispensable research tool with a well-characterized mechanism as a K⁺/H⁺ antiporter. Its ability to facilitate electroneutral exchange of potassium for protons across biological membranes enables researchers to manipulate intracellular ion concentrations and study downstream cellular responses. The continuing discovery of novel this compound-activated pathways, including NLRP1 inflammasome activation through the ribotoxic stress response and NLRP3-independent bacterial killing mechanisms, underscores the complexity of cellular responses to ionic stress.
This compound is a prominent polyether ionophore antibiotic first discovered in the mid-20th century, characterized by a complex molecular structure (C₄₀H₆₈O₁₁) featuring multiple tetrahydrofuran and tetrahydropyran rings connected to a carboxylic acid terminus. This unique architecture enables this compound to function as a potent ionophore with exceptional ability to form lipid-soluble complexes with monovalent cations, particularly K⁺ and H⁺, and transport them across biological membranes. This ionophoric activity disrupts cellular ion gradients and pH homeostasis, leading to loss of membrane integrity and ultimately cell death. Due to these properties, this compound has attracted significant research interest across multiple fields including microbiology, cell biology, and cancer research [1].
The bioactivity profile of this compound encompasses broad-spectrum antimicrobial effects against Gram-positive bacteria and fungi, with recent studies revealing potent antitumor properties. Research has demonstrated that this compound can suppress colorectal cancer metastasis, inhibit the proliferation of cancer stem cells in various tumor types both in vitro and in vivo, and overcome multidrug resistance mechanisms in lung cancer cells [1]. Additionally, this compound functions as an inflammasome-inducing agent and exhibits antimalarial activity, further expanding its potential therapeutic applications [1]. From an industrial perspective, polyether antibiotics like this compound have significant commercial applications in veterinary medicine for controlling coccidiosis in animal husbandry [2].
The biosynthesis of this compound in Streptomyces represents a fascinating example of modular polyketide assembly followed by oxidative cyclization to form the characteristic polyether structure. The growing understanding of this compound biosynthesis has implications for both fundamental natural product biochemistry and applied metabolic engineering for increased production or structural diversification. This guide provides a comprehensive technical overview of the this compound biosynthetic gene cluster (BGC), its regulation, experimental manipulation, and strategies for production optimization relevant to researchers and drug development professionals.
The this compound biosynthetic gene cluster (nig cluster) has been identified in several Streptomyces species, including Streptomyces sp. DSM4137, Streptomyces malaysiensis F913, Streptomyces violaceusniger, and Streptomyces youssoufiensis [3] [2] [4]. The cluster spans approximately 95.7 kilobases in Streptomyces violaceusniger and exhibits high synteny among different producing strains, indicating strong evolutionary conservation [4]. The core nig cluster typically contains 20-25 genes responsible for the assembly, modification, regulation, and resistance mechanisms associated with this compound production.
The nig cluster follows a type I modular polyketide synthase (PKS) organization, where large multifunctional enzymes composed of multiple modules sequentially incorporate and modify extender units to build the polyketide backbone. This biosynthetic machinery is complemented by genes encoding accessory enzymes for oxidative cyclization, methylation, and other tailoring reactions that convert the linear polyketide chain into the mature polyether structure [3] [4].
Table 1: Core genes in the this compound biosynthetic cluster and their functions
| Gene | Protein | Function | Domain Organization |
|---|---|---|---|
| nigAI-nigAVI | Polyketide Synthase | Polyketide chain elongation | KS-AT-DH-ER-KR-ACP (varying domains per module) |
| nigE | Acyltransferase | Loading of starter unit | AT domain |
| nigCI, nigCII | Cytochrome P450 | Oxidative cyclization | Heme-binding domain |
| nigD | Methyltransferase | O-methylation | SAM-binding domain |
| nigR | SARP family regulator | Pathway-specific transcription | N-terminal HTH, C-terminal BTAD |
| nigB | Dehydratase | Dehydration during chain processing | DH domain |
A distinctive feature of the nig cluster is the presence of unusual ketosynthase-like protein (KSX) and a discrete acyl carrier protein (ACPX) that work in concert to transfer the initially formed linear polyketide chain for oxidative cyclization. Experimental evidence from gene deletion studies confirms that this KSX-ACPX system is essential for polyether formation, as deletion of either component effectively abolishes this compound production [3]. This mechanism appears to be conserved across polyether biosynthetic pathways, including those for monensin and nanchangmycin [3].
The oxidative cyclization steps, crucial for forming the characteristic ether rings of this compound, are catalyzed by cytochrome P450 enzymes encoded by nigCI and nigCII. These enzymes epoxidize specific double bonds in the linear polyketide intermediate, followed by spontaneous or enzyme-catalyzed ring closure through epoxide opening. Additional tailoring enzymes such as O-methyltransferases (nigD) introduce final structural modifications to complete this compound biosynthesis [4].
The linear polyketide intermediate undergoes stereospecific reduction at various positions determined by the KR, DH, and ER domains present in each module. The sequential action of these modules produces a full-length poly-β-keto intermediate that remains covalently tethered to the ACP domain of the final module. This linear intermediate contains precisely positioned hydroxyl groups and double bonds that will subsequently undergo oxidative cyclization to form the characteristic ether rings of this compound [3].
The KSX-ACPX system plays a critical role in transferring the linear polyketide chain from the PKS to the cyclization machinery. KSX acts as a transacylation catalyst that recognizes the completed polyketide chain on the final ACP domain of the PKS and transfers it to the discrete ACPX carrier protein. This chain transfer represents a key branching point between linear polyketide assembly and oxidative cyclization [3].
The cytochrome P450 enzymes NigCI and NigCII then catalyze the regio- and stereoselective epoxidation of specific double bonds in the linear polyketide chain. These epoxide intermediates spontaneously undergo endo-tet cyclization via epoxide opening to form the tetrahydrofuran and tetrahydropyran rings characteristic of this compound. The exact sequence of epoxidation and cyclization steps determines the final ring topology and stereochemistry of the mature polyether [4].
Final tailoring reactions include O-methylation catalyzed by NigD, which introduces methoxy groups at specific positions of the molecule. The completed this compound molecule is then released from the ACPX carrier, though the exact mechanism of product release remains to be fully elucidated. The biosynthetic pathway also produces related metabolites such as epithis compound, abierixin, and grisorixin methyl ester through variations in the tailoring reactions or starter unit selection [1].
The nig cluster contains a single pathway-specific regulatory gene, nigR, which encodes a SARP (Streptomyces Antibiotic Regulatory Protein) family transcriptional activator. NigR contains an N-terminal DNA-binding domain with a helix-turn-helix motif (amino acids 19-96) that recognizes and binds specific promoter sequences, and a C-terminal bacterial transcriptional activation domain (amino acids 103-248) that recruits RNA polymerase to initiate transcription of biosynthetic genes [2].
Functional characterization through gene disruption experiments has demonstrated that NigR is absolutely essential for this compound production. Disruption of nigR completely abolishes this compound biosynthesis, while complementation restores production, confirming its indispensable role as a positive regulator. Transcriptional analyses using RT-PCR revealed that NigR is required for the expression of all structural genes in the nig cluster, indicating it functions as a master regulator of the biosynthetic pathway [2].
Overexpression of nigR leads to significantly enhanced this compound production, with engineered strains achieving titers up to 0.56 g/L – representing the highest this compound titer reported to date. Quantitative RT-PCR analyses demonstrated that structural genes in the nig cluster are markedly upregulated in nigR overexpression strains, providing further evidence that NigR activates this compound production primarily through transcriptional activation of biosynthetic genes [2].
Table 2: Regulatory genes influencing this compound biosynthesis
| Regulatory Gene | Regulator Family | Function | Effect on Production |
|---|---|---|---|
| nigR | SARP | Pathway-specific activator | Essential for biosynthesis |
| afsR | SARP (global) | Pleiotropic regulator | Indirect enhancement |
| bldA | tRNA | Translational control | Affects NigR translation |
| hrdB | Sigma factor | RNA polymerase subunit | General metabolism |
Beyond pathway-specific regulation, this compound biosynthesis is integrated into broader global regulatory networks that coordinate secondary metabolism with physiological and environmental conditions. The presence of a rare TTA codon in position 22 of the nigR coding sequence indicates that its translation depends on the bldA tRNA, effectively linking this compound production to the nutritional status and morphological development of the producing organism [2].
Cultural conditions significantly influence this compound production, with factors such as carbon source, pH, and metal ion availability modulating biosynthetic output. Optimization studies have demonstrated that solid-state fermentation generally yields higher this compound production compared to submerged fermentation, with specific media such as R5 medium supporting particularly high titers [5] [1]. The pH optimum for this compound production falls in the neutral to slightly alkaline range (pH 7-8), while extreme acidity (pH 5) or alkalinity (pH 11) substantially reduces yields [1].
Co-culture experiments have revealed that microbial interactions can stimulate this compound production, likely through interspecies signaling that activates regulatory pathways. Similarly, the addition of specific metal ions such as Fe²⁺ can enhance this compound titers, suggesting potential roles in enzyme activation or regulatory signaling. These environmental and physiological factors ultimately integrate with the transcriptional regulation mediated by NigR to fine-tune this compound production in response to cellular and extracellular conditions [1].
Functional characterization of genes within the nig cluster typically involves targeted gene disruption followed by phenotypic analysis. The standard protocol involves: (1) Amplifying internal fragments (500-800 bp) of the target gene using genomic DNA as template; (2) Cloning the fragment into a suicide vector such as pKC1139 or pSET152; (3) Introducing the construct into the wild-type Streptomyces strain via intergeneric conjugation with E. coli ET12567/pUZ8002; (4) Selecting for single-crossover integrants using appropriate antibiotics; and (5) Verifying the disruption by PCR and Southern blot analysis [2].
For regulatory genes like nigR, complementation experiments are essential to confirm that observed phenotypes result specifically from the targeted disruption. Complementation typically involves introducing an intact copy of the gene with its native promoter into a neutral site (such as the ΦBT1 attachment site) of the chromosome using integration vectors like pSET152. The complemented strain should show restoration of this compound production to confirm the gene's function [2].
To enhance this compound production through regulatory gene overexpression, the following protocol has been successfully employed: (1) Amplify the coding sequence of nigR from genomic DNA; (2) Clone the gene into an expression vector under control of a strong constitutive promoter such as hrdB or kasOp; (3) Introduce the construct into the wild-type strain via conjugation; (4) Verify expression of the regulator by quantitative RT-PCR; and (5) Quantify this compound production in the engineered strain compared to controls using HPLC-ELSD [2].
For quantitative analysis of this compound production, HPLC with evaporative light scattering detection (HPLC-ELSD) has proven particularly effective due to the lack of significant chromophores in the this compound molecule. The optimized extraction protocol involves using a mixture of ethyl acetate and ethanol (7:3 ratio) for efficient recovery from culture broth or solid medium. This method provides accurate quantification while accommodating the lipophilic nature of polyether antibiotics [1].
Systematic optimization of fermentation conditions can significantly enhance this compound production yields. Comparative studies of solid-state fermentation (SSF) versus submerged fermentation (SmF) have demonstrated that SSF generally provides higher this compound titers, likely due to improved physiological differentiation and secondary metabolite production in surface-associated growth [1]. The choice of production medium profoundly influences this compound yields, with R5 medium consistently supporting the highest production levels, achieving 1.75-fold increases compared to standard media like Bennett's medium [5].
Carbon source optimization represents another critical factor, with monosaccharides (particularly glucose) proving superior to disaccharides or complex carbon sources for supporting high this compound production. The optimal cultivation period for maximum this compound accumulation is typically 10-14 days, reflecting the typical timing of secondary metabolite production in Streptomyces species that coincides with the transition from vegetative growth to morphological differentiation [1].
Table 3: Optimization parameters for this compound production
| Parameter | Optimal Condition | Effect on Titer | Notes |
|---|---|---|---|
| Fermentation Type | Solid-state | 1.5-2.0× increase | vs. submerged |
| Production Medium | R5 medium | 1.75× increase | vs. Bennett's |
| Carbon Source | Glucose | Highest production | Among tested sugars |
| pH | Neutral (7-8) | Maximum yield | Reduced at pH 5 or 11 |
| Cultivation Time | 10-14 days | Peak production | Strain-dependent |
| Extraction Solvent | EtOAc:EtOH (7:3) | Efficient recovery | vs. single solvent |
Strategic genetic engineering provides powerful tools for enhancing this compound production. As demonstrated with Streptomyces malaysiensis, overexpression of the pathway-specific regulator NigR represents the most effective single genetic modification for boosting this compound yields, with engineered strains achieving unprecedented titers of 0.56 g/L [2]. This approach leverages the native regulatory circuitry to coordinately upregulate all biosynthetic genes without the metabolic burden of expressing multiple pathway enzymes.
Additional engineering strategies include manipulation of precursor supply to enhance flux through the polyketide biosynthetic pathway. This can involve overexpression of genes involved in malonyl-CoA and methylmalonyl-CoA biosynthesis, which serve as essential extender units for the PKS machinery. Similarly, engineering strategies that enhance cofactor availability (NADPH for reductive steps, SAM for methylation reactions) can further improve this compound production by alleviating potential metabolic bottlenecks.
An emerging approach involves the manipulation of global regulatory networks to create hyperproducing strains. This can include engineering modifications to AfsR-mediated regulation or other pleiotropic regulators that influence multiple secondary metabolite pathways. Such strategies must be carefully balanced to avoid detrimental effects on cellular fitness while enhancing the specific production of the target metabolite [6].
The study of this compound biosynthesis employs a range of molecular biology tools for cluster identification, analysis, and manipulation. Genome mining using antiSMASH and comparison with the MIBiG database facilitates rapid identification of the nig cluster in newly sequenced Streptomyces genomes [4] [7]. For functional characterization, targeted gene disruption remains the gold standard for establishing gene-phenotype relationships, while complementation studies are essential for confirming specific gene functions.
Transcriptional analysis techniques including reverse transcription PCR (RT-PCR) and quantitative RT-PCR provide insights into regulatory mechanisms and gene expression patterns under different cultural conditions. These methods have been instrumental in demonstrating that NigR activates transcription of all structural genes in the nig cluster and that their expression is coordinately upregulated in overexpression strains [2].
For metabolic profiling and production quantification, LC-MS/MS coupled with molecular networking through the Global Natural Products Social (GNPS) platform enables comprehensive analysis of this compound and related metabolites. The HPLC-ELSD method has been specifically optimized for this compound quantification, providing robust analytical capability for this non-chromophoric compound [1] [7].
The expanding understanding of this compound biosynthesis creates opportunities for bioengineering novel analogues with improved pharmacological properties. The modular architecture of the PKS system presents possibilities for combinatorial biosynthesis through module swapping or engineering to create structural diversity. Similarly, engineering the tailoring enzymes such as methyltransferases or cytochrome P450s could generate analogues with modified biological activities.
The regulatory insights gained from studying NigR and its control mechanisms have broader implications for strain engineering across Streptomyces species. The demonstration that SARP family regulators can dramatically enhance secondary metabolite production when overexpressed provides a generalizable strategy for improving yields of diverse natural products in actinobacteria [2] [6].
From a drug development perspective, the optimized fermentation and extraction protocols for this compound provide a foundation for scale-up production to support preclinical and clinical development. The quantitative analytical methods enable precise quality control and metabolic profiling during process development, essential for translational research applications [5] [1].
The following diagram illustrates the pyramidal regulatory cascade controlling this compound biosynthesis, from global regulators through the pathway-specific activator NigR to the structural biosynthetic genes:
> Regulatory cascade controlling this compound biosynthesis in Streptomyces.
The experimental workflow for genetic manipulation and production optimization of this compound involves the following key steps:
> Experimental workflow for this compound production optimization.
Nigericin's primary and most characterized mechanism is the electroneutral exchange of intracellular potassium (K⁺) for extracellular protons (H⁺) across lipid membranes [1] [2]. This K⁺/H⁺ antiport activity simultaneously dissipates two crucial ionic gradients:
This dual disruption has profound and cascading effects on cellular homeostasis, as it directly compromises the electrochemical potentials that drive numerous essential cellular functions.
The initial disruption of K⁺ and H⁺ gradients propagates throughout the cell, affecting multiple organelles and systems. The following diagram illustrates the key pathways and consequences triggered by this compound.
Diagram of the key pathways and consequences triggered by this compound.
For practical research applications, the quantitative effects of this compound and standard experimental parameters are summarized in the following tables.
Table 1: Quantitative Effects of this compound on Ion Homeostasis and Cell Fate
| Parameter / Readout | Effect Induced by this compound | Experimental Context / Cell Type | Citation | | :--- | :--- | :--- | :--- | | K⁺ Efflux | Initiated; prerequisite for inflammasome activation | Human keratinocytes & macrophages [1] | | Intracellular pH (pHi) | Significant acidification | Senescent stromal cells [3] [4] | | Plasma Membrane Potential | Depolarization | Senescent stromal cells [3] [4] | | Mitochondrial Membrane Potential | Decreased (dissipation) | Senescent stromal cells [3] [4] | | Intracellular K⁺ Content | Lower baseline in senescent cells; this compound further depletes it | Senescent vs. control cells [3] [4] | | Pyroptosis EC₅₀ | ~1.38 µM (for IL-1β secretion) | Primary human keratinocytes [1] | | NLRP1 Activation | Requires >20% depletion of intracellular K⁺ store | Human epithelial cells [1] | | Antibacterial Activity (Fluorinated Analog) | Potent activity against Gram-positive and Gram-negative bacteria | In vitro analysis [5] |
Table 2: Key Experimental Protocols Utilizing this compound
| Application | Core Methodology | Critical Parameters & Controls | Citation |
|---|---|---|---|
| Inflammasome Activation | Prime cells with LPS (e.g., 100 ng/mL, 3-4h), then treat with this compound (1-10 µM, 30 min - 1h). Measure IL-1β in supernatant or cell death. | Use MCC950 to confirm NLRP3-specificity; confirm K⁺ efflux dependence with high extracellular K⁺ buffer. | [1] [6] |
| Intracellular pH (pHi) Calibration | Use high-[K⁺] buffer to match [K⁺]i. Apply this compound (10 µM) to clamp pHi to pHo. Measure fluorescence of pH-sensitive dyes (e.g., BCECF-AM). | Calibrate with buffers of known pH (e.g., 6.2, 7.2, 8.2). Thoroughly cleanse system post-calibration to avoid experimental artifacts. | [2] |
| Senolysis Assay | Treat senescent and non-senescent control cells with this compound (low µM range). Assess viability (e.g., PI uptake, LDH release) and specific death pathway (pyroptosis). | An interval dosing strategy may maximize senolytic effect while minimizing damage to normal cells. | [3] [4] |
| Study of Ionophore Oligomerization | Analyze this compound-K⁺ complexes at different pH levels using techniques like ¹H-NMR and membrane conductance measurements. | At pH 4.0, complexes form a 3:1 (this compound:K⁺) stoichiometry; at neutral/alkaline pH, a 2:1 stoichiometry is observed. | [7] |
The multifaceted disruption of homeostasis by this compound opens several promising research and therapeutic avenues:
Senolysis and Age-Related Diseases: this compound's ability to simultaneously disrupt multiple homeostasis-maintaining systems (plasma membrane potential, pH, mitochondrial membrane potential, and autophagy) creates a "synthetic lethal" environment for senescent cells, which are already under homeostatic stress. This has been demonstrated in senescent stromal and epithelial cells, independent of the original senescence-inducing stimulus, positioning this compound as a novel broad-spectrum senolytic agent [3] [4].
Antimicrobial and Anticancer Applications: As a polyether ionophore, this compound has inherent antibacterial activity, primarily against Gram-positive bacteria. Recent advances show that fluorinated derivatives of this compound exhibit a tenfold reduction in in vitro cytotoxicity while gaining potent activity against challenging Gram-negative pathogens, presenting a promising strategy to combat antimicrobial resistance [5]. Furthermore, this compound can sensitize cancer cells, such as nasopharyngeal carcinoma, to chemotherapeutic agents like cisplatin, by disrupting the dysregulated pH gradient that cancer cells rely on for invasion and survival [2].
Tool Compound in Immunology: this compound remains the most widely used tool compound for activating the NLRP3 inflammasome in macrophages and has been instrumental in elucidating the structures and functions of inflammasome components [1] [6].
The table below summarizes key quantitative and mechanistic data related to the use of nigericin in NLRP3 inflammasome research.
| Aspect | Details | Reference |
|---|---|---|
| Working Concentration | Typical range of 1 - 10 µM in experimental settings. | [1] |
| Primary Mechanism | Functions as a K+ ionophore, inducing K+ efflux. | [2] [1] |
| Pathway Dependence | Canonically requires NLRP3 and ASC/PYCARD for inflammasome activation; can also have NLRP3-independent effects on bacterial killing. | [3] [4] |
| Key Readout | ASC speck formation (visual indicator of inflammasome assembly). | [5] |
| Downstream Effects | Leads to Caspase-1 activation, maturation and secretion of IL-1β and IL-18, and induction of pyroptosis. | [2] [6] |
The standard two-signal protocol for activating the NLRP3 inflammasome with this compound in immune cells is detailed below. This protocol can be adapted for various cell types, including macrophages and cerebral organoids [7].
The table below summarizes the fundamental characteristics of nigericin:
| Property | Description |
|---|---|
| Source | Streptomyces hygroscopicus (first isolated from soil in Nigeria) [1] [2] |
| Year of Isolation | 1951 [1] [2] |
| Historical Application | Antibiotic active against Gram-positive bacteria [1] [3] [2] |
| Molecular Formula | C₄₀H₆₈O₁₁ [1] |
| Mechanism of Action | Acts as an H⁺, K⁺ ionophore, functioning as an electroneutral antiporter [1] [4] |
This compound's structure was elucidated in 1968, revealing similarities to other polyether ionophores like monensin [1]. Its primary mechanism involves exchanging intracellular K⁺ for extracellular H⁺, which dissipates crucial ion gradients across membranes [4] [5].
Recent studies highlight this compound's potential in addressing contemporary antibiotic resistance challenges. A significant 2022 study demonstrated that this compound exhibits potent bactericidal activity against a wide panel of clinical multidrug-resistant Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE) [6]. Key findings are summarized below:
| Aspect | Finding |
|---|---|
| Spectrum of Activity | Potent activity against MRSA, VRE, Staphylococcus epidermidis, Streptococcus pneumoniae [6] |
| Activity against Persisters | Effective in killing bacterial persister cells [6] |
| Anti-biofilm Activity | Reduces pre-formed bacterial biofilms [6] |
| Resistance Development | Low frequency of resistance development [6] |
| In Vivo Efficacy | Effective in mouse models of biofilm, skin, and bloodstream infection [6] |
Mechanistic studies indicate that this compound disrupts the bacterial electron transport chain and ATP production, ultimately damaging membrane structure and increasing permeability [6]. Resistance is linked to mutations in the GraSR two-component regulatory system, a mechanism distinct from most clinical antibiotics, minimizing risk of cross-resistance [6].
For researchers, key experimental methodologies from recent studies provide a foundation for investigating this compound's antibacterial properties.
The following diagram illustrates the experimental workflow for key antibacterial assays:
Experimental workflow for key antibacterial assays
This compound's historical role as an anti-Gram-positive antibiotic and its recently demonstrated efficacy against drug-resistant strains, persisters, and biofilms make it a promising candidate for anti-infective development. Its unique mechanism and low resistance propensity are particularly valuable in the current antimicrobial resistance landscape.
To support further research, here are the quantitative findings and key methodologies from recent studies.
| Study Focus | Quantitative Result | Experimental Detail / Assay |
|---|
| Fermentation Yield | 500 mg/L; 33% (w/w) pure compound from crude extract [1] [2] | Organism: Streptomyces strain DASNCL-29. Method: Submerged fermentation in a 50 L BioFlo 115 bioreactor [1] [2]. | | Antibacterial Activity | Fluorinated analogues: Inhibited both Gram-positive and Gram-negative bacteria [1] [2] | Assay: Disc-diffusion or similar growth inhibition assay. Finding: Parent this compound was only active against Gram-positive bacteria, while fluorinated analogues showed a broader spectrum [1] [2]. | | Cytotoxicity | Fluorinated analogues: Tenfold lesser toxicity than parent this compound [1] [2] | Assay: In vitro cytotoxicity analysis (specific cell line not detailed in results). | | Crystal Polymorphism | Monoclinic and Orthorhombic crystal systems [1] [2] | Method: Single X-ray crystallography. Condition: Monoclinic (from methanol); Orthorhombic (from hexane) [1] [2]. |
The following methodology outlines the chemical modification of this compound to enhance its properties [1] [2]:
The biosynthesis of polyether ionophores like this compound is complex. The following diagram illustrates the revised pathway based on analysis of the this compound gene cluster, which involves an unusual initiation step.
Revised this compound biosynthesis pathway involving KSX and ACPX [3].
The therapeutic potential of this compound, particularly in oncology, is a major focus of current research. Its anticancer mechanisms are multi-faceted, as shown in the workflow below.
Key anticancer mechanisms of this compound, driven by ion exchange [4].
It is crucial to note that potential adverse effects, including teratogenic effects, insulin resistance, and eryptosis (programmed cell death of erythrocytes), have been reported and must be considered in therapeutic development [4].
The nigericin high K+ calibration technique is a widely established method for quantifying intracellular pH (pHi) in live cells and tissues. This approach is considered the gold standard for calibrating genetically-encoded pH indicators (GEpHIs) and fluorescent pH-sensitive dyes due to its ability to precisely clamp pHi to known values. The technique is particularly valuable in cancer research, ion channel studies, and metabolic research where pH homeostasis plays a critical role in cellular function [1].
The biochemical foundation of this technique relies on the ionophore properties of This compound, a carboxylic ionophore derived from Streptomyces hygroscopicus [2] [3]. This compound functions as an electroneutral antiporter that exchanges intracellular potassium ions (K+) for extracellular protons (H+) in a 1:1 ratio without generating membrane potential changes [3]. When extracellular potassium concentration ([K+]o) is adjusted to match intracellular potassium concentration ([K+]i), this exchange mechanism creates a state where the chemical gradients for both ions are balanced. According to the principles of chemical equilibrium, this balance results in the equivalence of intracellular and extracellular pH (pHi = pHo) [3]. The system effectively bypasses native cellular pH regulatory mechanisms, allowing researchers to experimentally control pHi by manipulating pHo in the presence of this compound and high K+ concentrations.
This calibration method has been successfully applied across diverse experimental systems, from traditional cell cultures to more complex models including Drosophila Malpighian tubules and Xenopus oocytes [4]. Recent applications demonstrate its continued importance in studies of tumor microenvironment acidification, ion channel function, and cellular mechanotransduction [1]. The reliability of this technique makes it indispensable for researchers requiring precise pHi measurements under various physiological and experimental conditions.
Table 1: Essential Reagents for this compound High K+ Calibration
| Reagent | Specifications | Purpose |
|---|---|---|
| This compound | ≥95% purity, CAS 28643-80-3, prepare as 10-50 mM stock in ethanol or DMSO | K+/H+ ionophore for pH clamping |
| High K+ Calibration Buffers | Varying pH (e.g., 6.4, 6.8, 7.2, 7.6, 8.0) with 130-140 mM KCl | Establish known pHi values for calibration |
| Potassium Chloride (KCl) | Molecular biology grade | Component of high K+ buffers |
| HEPES | Cell culture tested | Buffer component for pH stability |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, tissue culture grade | This compound solvent |
The high K+ calibration buffers are fundamental to this technique. A standard formulation includes:
Table 2: Representative High K+ Calibration Buffer Formulations
| Component | pH 6.4 Buffer | pH 7.2 Buffer | pH 8.0 Buffer | Function |
|---|---|---|---|---|
| KCl | 130 mM | 130 mM | 130 mM | Match [K+]i |
| HEPES | 10 mM | 10 mM | 10 mM | pH buffering |
| MgCl₂ | 1 mM | 1 mM | 1 mM | Membrane stability |
| Glucose | 10 mM | 10 mM | 10 mM | Cell energy |
| This compound | 10 µM | 10 µM | 10 µM | pH clamping |
| pH Adjustment | With KOH/HCl | With KOH/HCl | With KOH/HCl | Target pH |
The exact KCl concentration may require optimization for different cell types based on their specific intracellular potassium concentrations. All calibration buffers should be filter-sterilized (0.22 µm) and warmed to experimental temperature before use.
Cell Preparation: Plate cells on appropriate imaging dishes (e.g., glass-bottom 35 mm dishes) and culture until 60-80% confluent. For transfected cells expressing genetically-encoded pH indicators (such as mCherry-pHluorin), ensure adequate expression levels before imaging [1].
Dye Loading/Indicator Validation:
Microscope Setup: Configure the imaging system for ratiometric measurements. For pHluorin-based sensors, set up sequential excitation at 400 nm and 480 nm with emission collection at 510-530 nm. Establish stable temperature control at 37°C throughout the experiment.
Initial Ratiometric Imaging: Begin by recording baseline ratiometric images in standard physiological buffer (without this compound) to establish initial fluorescence ratios.
Perfusion with High K+/Nigericin Buffers:
Multiple pH Point Acquisition:
Post-calibration Validation: Return cells to this compound-free physiological buffer to verify signal recovery and cell viability.
The following diagram illustrates the experimental workflow:
Image Processing: For each calibration point, calculate the fluorescence ratio (R) from acquired images:
Curve Fitting: Plot the mean ratio values against the known pH of each calibration buffer. Fit the data points using a sigmoidal function (for most dyes) or linear regression (for limited pH ranges). The modified Henderson-Hasselbalch equation is commonly used:
pH = pKa + log[(R - Rmin)/(Rmax - R)]
Parameter Extraction: From the fitted curve, determine the pKa, Rmin, and Rmax values which are essential for converting experimental ratio measurements to pH values.
Once the calibration curve is established, apply the derived parameters to convert fluorescence ratios from experimental samples to pH values using the same equation and parameters determined during calibration.
Table 3: Troubleshooting Common Calibration Issues
| Problem | Potential Causes | Solutions |
|---|---|---|
| Poor curve fit | Incomplete equilibration, insufficient pH points | Increase equilibration time, include more pH points (minimum 4) |
| Cell death during calibration | This compound toxicity, prolonged protocol | Optimize this compound concentration, shorten perfusion times |
| Inconsistent ratios between cells | Incomplete perfusion, uneven dye loading | Verify perfusion system, optimize dye loading conditions |
| Signal drift | Photobleaching, temperature fluctuations | Reduce exposure time, improve temperature control |
The this compound high K+ calibration technique has enabled critical advances across multiple research domains by providing reliable quantification of intracellular pH dynamics:
This technique has been instrumental in characterizing the reversed pH gradient of cancer cells, which exhibits elevated pHi and decreased pHe compared to normal cells [1]. Recent research utilizing this method has demonstrated that extracellular matrix stiffening lowers pHi in metastatic cancer cells, and that this acidification mediates vasculogenic mimicry through β-catenin signaling [1]. The ability to precisely measure pHi has revealed how cancer cells exploit pH regulation to promote invasion, metastasis, and treatment resistance.
The calibration method has been extensively used to study the relationship between potassium efflux and inflammasome activation [2]. Studies have shown that this compound-induced K+ efflux activates both NLRP3 and NLRP1 inflammasomes in different cell types, linking ionic homeostasis to innate immune responses [2]. Similar approaches have helped characterize novel calcium-activated potassium channels in Trypanosoma cruzi and their role in regulating membrane potential and intracellular pH in parasitic infections [5].
In Drosophila models, this calibration technique has helped identify novel oxalate transporters involved in calcium oxalate crystal formation, providing insights into kidney stone disease mechanisms [4]. By expressing pH-sensitive indicators in specific cell types, researchers have characterized basolateral oxalate transport and its coupling to acid-base equivalents in Malpighian tubules [4].
The following diagram illustrates this compound's mechanism of action and its connection to key research applications:
The this compound high K+ calibration technique remains an indispensable tool for accurate intracellular pH quantification across diverse research fields. Its robustness stems from solid theoretical foundations in ion exchange equilibrium principles. When properly implemented with attention to critical parameters such as potassium concentration matching, adequate equilibration times, and appropriate controls, this method provides reliable calibration for both chemical and genetically-encoded pH indicators. Recent applications in cancer mechanobiology, immunology, and renal physiology demonstrate the continued relevance of this technique for investigating cellular responses to microenvironmental challenges and developing novel therapeutic strategies targeting pH-dependent processes.
This compound is a polyether antibiotic derived from Streptomyces hygroscopicus that functions as a K+/H+ ionophore, facilitating the electroneutral exchange of intracellular potassium for extracellular protons. This unique property has made it an invaluable research tool for studying cellular ionic homeostasis, inflammasome biology, and programmed cell death pathways. First known as a NLRP3 inflammasome activator, recent research has revealed that this compound can also activate the NLRP1 inflammasome in specific cell types, expanding its utility in immunology research. The ionophore rapidly depletes cytosolic potassium levels, which serves as a critical trigger for various innate immune signaling pathways, particularly pyroptosis—an inflammatory form of cell death characterized by gasdermin pore formation, cytokine maturation, and membrane rupture.
The ability of this compound to precisely control potassium efflux makes it particularly useful for mechanistic studies of cellular signaling pathways that respond to ionic perturbations. Research indicates that this compound's effectiveness depends on both the electroneutrality of the ion exchange process and the magnitude of potassium depletion, with different thresholds required for activating various inflammasome components [1]. These properties enable researchers to use this compound as a specific inducer of defined immune responses across multiple cell types, though careful experimental design is required to account for cell-type-specific differences in response.
This compound operates through a well-characterized mechanism that involves binding both potassium ions and protons, forming complexes that traverse lipid bilayers. This carrier-type ionophore specifically "antiports" potassium ions in exchange for protons, allowing both ions to flow down their electrochemical gradients without generating a net electrical charge (electroneutral transport) [1]. As a result, this compound can completely dissipate both K+ and proton gradients across membranes where these gradients run in opposite directions, such as the plasma membrane of mammalian cells. This electroneutral exchange is thermodynamically favorable and continues until ionic equilibrium is reached, typically resulting in significant depletion of intracellular potassium pools—a key danger signal recognized by multiple innate immune sensors.
Table: Key Biophysical Properties of this compound
| Property | Description | Research Significance |
|---|---|---|
| Ion selectivity | Preferentially transports K+ over Na+ (≈10,000:1) | Enables specific manipulation of K+ without Na+ interference |
| Transport mechanism | Electroneutral K+/H+ antiport | Prevents membrane depolarization; thermodynamically favorable |
| Molecular weight | 724.96 g/mol | Important for concentration calculations |
| Solubility | DMSO (5 mg/mL), Ethanol (76.85 mg/mL) | Guide for stock solution preparation |
The potassium efflux triggered by this compound activates distinct signaling cascades depending on the cellular context and the expressed inflammasome components:
NLRP3 Inflammasome Activation: In hematopoietic cells such as macrophages and monocytes, this compound-induced K+ efflux triggers NLRP3 oligomerization, which recruits the adapter protein ASC and pro-caspase-1 to form the inflammasome complex. This leads to caspase-1 activation, which subsequently cleaves pro-IL-1β, pro-IL-18, and gasdermin D (GSDMD) to execute pyroptosis [1] [2]. The activation requires priming signals (e.g., from TLR agonists) to upregulate both NLRP3 and pro-IL-1β expression prior to this compound exposure.
NLRP1 Inflammasome Activation: In non-hematopoietic cells like keratinocytes and other epithelial cells, this compound-mediated K+ depletion inhibits protein translation by specifically blocking the ribosomal elongation cycle. This activates the ZAKα-driven ribotoxic stress response (RSR), involving p38 and JNK kinases, leading to hyperphosphorylation of the NLRP1 linker region and subsequent inflammasome assembly [1] [3]. This pathway requires a greater K+ depletion (>20% of intracellular stores) compared to NLRP3 activation.
Alternative Cell Death Pathways: In certain cell types lacking canonical inflammasome components, this compound can induce paraptosis-like cell death characterized by extensive cytoplasmic vacuolation without typical pyroptosis markers. This has been observed in human keratocytes, which lack key executors of pyroptosis [4].
Diagram: Signaling pathways activated by this compound-induced potassium efflux, showing both NLRP3 and NLRP1 activation routes
The cellular context profoundly influences how cells respond to this compound treatment, making appropriate cell selection critical for experimental success. Different cell types express distinct repertoires of inflammasome components and signaling molecules, leading to pathway-specific activation in response to this compound-induced potassium efflux:
Hematopoietic Cells (macrophages, monocytes, THP-1, U937): These cells typically express high levels of NLRP3 and respond to this compound with canonical NLRP3 inflammasome activation. In these cells, this compound-induced pyroptosis is completely abrogated by NLRP3 inhibition with MCC950 [1]. Primary human macrophages and monocyte cell lines are ideal for studying classical inflammasome activation and require priming with LPS or other PAMPs to induce pro-IL-1β expression before this compound treatment can effectively trigger caspase-1 activation.
Epithelial Cells (keratinocytes, nasal, corneal, intestinal): These non-hematopoietic cells often express NLRP1 rather than NLRP3 as their primary inflammasome sensor. This compound activates the ribotoxic stress response in these cells, leading to ZAKα-dependent NLRP1 activation [1] [3]. Primary keratinocytes show particular sensitivity to this compound, with EC50 values of approximately 1.38 μM for IL-1β secretion [1]. Interestingly, intestinal epithelial cells derived from human iPSCs demonstrate significant barrier disruption and pro-inflammatory cytokine secretion in response to this compound/LPS co-treatment, while Caco-2 cells show minimal response [5].
Cell Lines with Limitations: Some commonly used cell lines have reduced sensitivity to this compound. The N/TERT-1 keratinocyte line, for instance, shows reduced sensitivity to this compound compared to primary keratinocytes, though pre-treatment with TNF-α can enhance responsiveness [1]. Additionally, keratocytes have been shown to undergo paraptosis-like death rather than pyroptosis in response to this compound, as they lack essential executors of the pyroptotic pathway [4].
Proper preparation of this compound solutions is crucial for reproducible experimental outcomes. As a hydrophobic compound, nigerisin requires appropriate solubilization to ensure biological activity and consistent delivery to cells:
Stock Solution Preparation: Dissolve this compound in high-quality DMSO or ethanol to create concentrated stock solutions (typically 1-50 mM). DMSO is preferred for most applications at a concentration of 5 mg/mL (6.9 mM) [6]. Aliquot and store at -20°C to -80°C, protected from light and moisture to maintain stability. Avoid repeated freeze-thaw cycles by creating single-use aliquots.
Working Solution Preparation: Dilute the stock solution directly into pre-warmed cell culture medium immediately before use. The final DMSO concentration should not exceed 0.1% (v/v) to prevent solvent toxicity. Gently vortex or invert to ensure complete mixing while avoiding excessive foaming.
Essential Controls: Include both positive controls (known inflammasome activators appropriate for your cell type) and negative controls (vehicle-only treatments with equivalent DMSO concentrations). For mechanistic studies, include potassium supplementation controls (media supplemented with 10-20 mM KCl) and pathway-specific inhibitors (MCC950 for NLRP3, ZAKα inhibitors for NLRP1 pathway) to confirm the specific mechanism of action [1].
Table: Experimental Controls for this compound Studies
| Control Type | Purpose | Implementation |
|---|---|---|
| Vehicle control | Account for solvent effects | Culture medium + 0.1% DMSO |
| Potassium supplementation | Confirm K+ efflux mechanism | 10-20 mM KCl in treatment medium |
| NLRP3 inhibition | Verify NLRP3 dependence | 1-10 μM MCC950 pre-treatment |
| ZAKα inhibition | Verify RSR pathway involvement | ZAKα inhibitor (e.g., necroptosis) |
| Caspase inhibition | Confirm pyroptosis dependence | Pan-caspase inhibitor (Z-VAD-FMK) |
This protocol is optimized for primary human macrophages or macrophage-like cell lines (THP-1, U937) to study canonical NLRP3 inflammasome activation. The procedure involves two critical stages: priming to upregulate inflammasome components, followed by This compound treatment to trigger assembly:
Cell Preparation and Priming:
This compound Treatment:
Post-Treatment Processing:
Downstream Analysis:
This protocol is designed for primary human epithelial cells (keratinocytes, nasal, corneal) or appropriate epithelial cell lines to study ZAKα-dependent NLRP1 activation via the ribotoxic stress response:
Cell Preparation:
This compound Treatment and Potassium Modulation:
RSR Pathway Analysis:
Functional Readouts:
Diagram: Decision workflow for this compound treatment experiments based on cell type and research objectives
Determining the appropriate this compound concentration and treatment duration is critical for obtaining specific pathway activation without excessive cytotoxicity. The optimal parameters vary significantly by cell type and research objective:
Table: this compound Concentration Ranges by Cell Type and Application
| Cell Type | Concentration Range | Treatment Duration | Primary Readout | Key Considerations |
|---|---|---|---|---|
| Primary macrophages | 5-20 μM | 45-60 min | IL-1β secretion, LDH release | Requires LPS priming; inhibited by MCC950 |
| THP-1 macrophages | 10-25 μM | 45-90 min | Caspase-1 activation | Differentiated with PMA first |
| Primary keratinocytes | 1-5 μM | 3-6 hours | IL-18 secretion, cell death | NLRP1-dependent; enhanced by TNF-α priming |
| Intestinal epithelial (iPSC) | 10-100 μM | 4-24 hours | TEER, IL-8 secretion | Often combined with LPS; barrier integrity assessment |
| Cancer cell lines | 2.5-10 μM | 12-48 hours | Apoptosis markers | Varies by cell line; multiple death pathways possible |
For initial experiments, conduct a comprehensive dose-response curve spanning 0.1-50 μM with multiple time points (30 minutes to 24 hours). Include assessment of both specific pathway activation (IL-1β/IL-18 secretion, caspase cleavage) and general cytotoxicity (LDH, XTT, propidium iodide) to identify the optimal window for specific inflammasome activation without non-specific cell death.
Successful this compound treatment should produce quantifiable biomarkers of inflammasome activation and pyroptosis that align with your cell type and experimental design:
NLRP3 Activation Metrics: In macrophages, expect robust IL-1β secretion (often ng/mL range) within 1-2 hours post-treatment, accompanied by caspase-1 p20 fragment appearance in Western blots, GSDMD cleavage (to ~30 kDa N-terminal fragment), and significant LDH release (40-80% of total) indicating plasma membrane permeabilization [1] [2]. ASC speck formation should be visible by immunofluorescence in 20-60% of cells depending on treatment efficiency.
NLRP1 Activation Metrics: In epithelial cells, expect IL-18 secretion rather than IL-1β, with slower kinetics (peak at 3-6 hours). Molecular evidence should include phosphorylation of ZAKα, p38, and JNK within 30-60 minutes, followed by NLRP1 hyperphosphorylation and eventual caspase-1 activation [1] [3]. Cell death may be less rapid and complete compared to macrophages.
Alternative Responses: In some cell types (e.g., keratocytes), this compound may induce paraptosis-like death characterized by massive cytoplasmic vacuolation, absence of GSDMD cleavage, lack of caspase-3 activation, and accumulation of autophagic markers like LC3-II [4]. This underscores the importance of using multiple readouts to accurately characterize cell death mechanisms.
Even with optimized protocols, researchers may encounter several technical challenges when working with this compound:
Inconsistent Results Between Experiments: This often stems from This compound stock degradation due to improper storage or repeated freeze-thaw cycles. Solution: Prepare single-use aliquots, store at -80°C protected from light, and verify activity with a positive control cell line in each experiment.
Unexpectedly Low Inflammasome Activation: May result from insufficient priming (for NLRP3) or inadequate potassium depletion. Solution: Verify LPS activity and increase priming time if needed. For epithelial cells, confirm that extracellular potassium is not too high, as supplementation with 10-20 mM KCl can completely inhibit activation [1].
Excessive Non-specific Toxicity: When high cytotoxicity occurs without specific inflammasome markers, the This compound concentration may be too high. Solution: Perform a detailed dose-response curve and consider that some cell lines (particularly cancer lines) may have intrinsic sensitivity to this compound at lower concentrations (IC50 ≈ 2.5-5 μM) [6].
Cell-type Specific Unresponsiveness: Some cell lines (e.g., N/TERT-1 keratinocytes, Caco-2 intestinal cells) show reduced sensitivity to this compound [1] [5]. Solution: Pre-treatment with TNF-α or other inflammatory primers may enhance responsiveness, or consider using primary cells instead of cell lines.
This compound remains a versatile and powerful tool for studying potassium efflux-dependent cellular signaling pathways, particularly in inflammasome biology. Its ability to activate multiple cell death pathways depending on cellular context makes it valuable for comparative studies of pyroptosis, apoptosis, and alternative cell death mechanisms. Recent discoveries of its capacity to activate the ZAKα-NLRP1 axis via ribotoxic stress response have expanded its applications beyond classical NLRP3 inflammasome research.
When incorporating this compound into experimental designs, researchers should carefully consider cell-type-specific differences, implement appropriate controls for pathway verification, and utilize multiple complementary readouts to fully characterize the biological response. The protocols outlined here provide a foundation for reliable and reproducible this compound experiments across various cell types and research applications, from basic mechanism studies to drug discovery efforts targeting inflammasome-related diseases.
This compound is a polyether ionophore antibiotic originally isolated from Streptomyces hygroscopicus that demonstrates exceptional promise in addressing the growing crisis of antimicrobial resistance among Gram-positive bacteria. With multidrug-resistant (MDR) pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) causing significant morbidity and mortality worldwide, the need for new therapeutic options has never been more urgent. Recent systematic investigations have revealed that this compound possesses potent bactericidal activity against a broad spectrum of clinically relevant MDR Gram-positive bacterial strains, with the additional advantage of being effective against persistent cells and established biofilms—two significant challenges in clinical management of chronic infections [1].
The unique value proposition of this compound extends beyond its direct antibacterial activity to include a distinct mechanism of action that differs from currently available antibiotic classes, thereby minimizing potential for cross-resistance. Furthermore, this compound exhibits a low propensity for resistance development, a critical advantage in an era of rapidly evolving bacterial resistance mechanisms. This application note provides comprehensive protocols and methodological guidelines for evaluating this compound's antibacterial properties against Gram-positive pathogens, incorporating both in vitro and in vivo approaches to facilitate standardized assessment across research laboratories [1] [2].
This compound functions primarily as a potassium ionophore that facilitates the electroneutral exchange of potassium ions for protons across biological membranes. This fundamental ionophoric activity underlies its multiple biological effects and ultimately leads to bacterial cell death through several interconnected mechanisms [3] [4]:
Ion homeostasis disruption: By exchanging intracellular K+ for extracellular H+, this compound collapses ionic gradients essential for maintaining bacterial membrane potential and cellular homeostasis. This disruption affects multiple physiological processes including nutrient transport and enzyme activity [3].
Membrane integrity compromise: this compound treatment leads to significant alterations in membrane structure and permeability, as visualized through electron microscopy studies. This membrane disruption contributes to its bactericidal effects and distinguishes it from many conventional antibiotics [1].
Energy metabolism interference: The collapse of proton motive force (PMF) across bacterial membranes directly impairs ATP synthesis through the F0F1-ATPase system. Research has demonstrated that this compound treatment reduces intracellular ATP levels by up to 80% within minutes of exposure, effectively crippling the bacterial energy production system [1].
Electron transport chain disruption: Beyond its effects on ATP production, this compound also interferes with respiratory chain function in aerobic bacteria, compounding its inhibitory effects on bacterial energy metabolism [1].
Table 1: Key Mechanisms of this compound Antibacterial Activity
| Mechanism Category | Specific Effect | Experimental Evidence |
|---|---|---|
| Ionophoric Activity | K+/H+ exchange collapsing membrane potential | DiSC3(5) membrane potential assays [1] |
| Membrane Integrity | Altered membrane structure and increased permeability | Transmission electron microscopy [1] |
| Energy Metabolism | Drastic reduction in intracellular ATP levels | ATP quantification assays [1] |
| Resistance Mechanism | Involvement of GraSR two-component system | Genomic analysis of resistant mutants [1] |
The distinct mechanism of this compound's antibacterial action, particularly its targeting of membrane integrity and ion homeostasis, explains its effectiveness against persister cells and biofilms that are typically resistant to conventional antibiotics targeting active cellular processes like protein synthesis or cell wall formation [1]. Recent research has identified that the GraSR two-component regulatory system in S. aureus plays a crucial role in modulating bacterial susceptibility to this compound, with mutations in this system leading to reduced this compound activity through alterations in membrane charge properties [1].
Diagram 1: Comprehensive mechanism of this compound's antibacterial activity against Gram-positive bacteria, illustrating the key pathways leading to bacterial cell death
The broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines represents the standardized approach for determining this compound's minimum inhibitory concentration against Gram-positive bacterial isolates [1] [2]:
Bacterial strains and culture conditions: Clinical isolates including S. aureus, MRSA, Staphylococcus epidermidis, Enterococcus faecium, Enterococcus faecalis, Streptococcus pneumoniae, and Streptococcus agalactiae should be cultured in appropriate media such as Brain Heart Infusion (BHI) broth. S. pneumoniae requires supplementation with 10% sheep blood and incubation in 5% CO₂ at 37°C [1].
Inoculum preparation: Each bacterial strain should be grown from a single colony and cultured overnight at 37°C with 220 rpm shaking. Overnight cultures are diluted 1:100 in fresh Mueller-Hinton (MH) broth and grown to the appropriate density [1] [2].
This compound preparation: Serial dilutions of this compound should be prepared ranging from 1/32 × MIC to 4 × MIC based on preliminary range-finding experiments. This compound is typically dissolved in ethanol with stock concentrations of 1-5 mg/mL [1] [4].
MIC determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth after 16-20 hours of incubation at 37°C. Appropriate controls including no-bacteria (negative) and no-drug (positive) controls must be included for validation [1].
Time-kill assays provide quantitative information about the bactericidal activity of this compound over time and can distinguish between bactericidal and bacteriostatic effects [1] [2]:
Inoculum standardization: Exponentially growing bacterial cultures are diluted in MH liquid medium to approximately 1 × 10⁸ CFU/mL, verified by optical density at 600 nm and confirmed by plating for exact colony counts [1].
This compound exposure: Bacterial suspensions are treated with this compound at predetermined concentrations (typically 1×, 2×, and 4× MIC). Include vehicle control (ethanol) and growth control without antibiotic [1].
Sampling and quantification: At designated time points (0, 1, 2, 4, 6, 8, and 24 hours), remove aliquots from each treatment condition, serially dilute in sterile phosphate-buffered saline (PBS), and plate in triplicate 10 μL spots on drug-free agar plates. After 24 hours of incubation at 37°C, colonies are counted to determine CFU/mL [1].
Detection limit: The assay can achieve a detection limit of 33 CFU/mL when using 3 × 10 μL technical replicates, enabling sensitive quantification of bacterial killing [1].
Checkerboard assays evaluate potential synergistic interactions between this compound and other antibiotics, which is particularly valuable for identifying combination therapies that could enhance efficacy or suppress resistance development [1]:
Preparation of antibiotic solutions: Prepare serial dilutions of this compound and the companion antibiotic in MH medium, ranging from 1/32 × MIC to 4 × MIC for each agent [1].
Plate setup: In a 96-well plate, add this compound dilutions along one axis and the second antibiotic along the perpendicular axis, creating all possible combinations of concentrations [1].
Inoculation and incubation: Add 100 μL of bacterial suspension (diluted 1:5000 in fresh MH medium from a culture with OD₆₀₀ = 0.25) to each well. Incubate plates at 37°C for 16-20 hours [1].
FIC index calculation: Calculate the fractional inhibitory concentration (FIC) index using the formula: FIC index = (MICA+B/MICA alone) + (MICB+A/MICB alone) Interpret results as follows: ≤0.5 = synergy; 0.5-0.75 = partial synergy; >0.75-1 = additive; >1-4 = no effect; >4 = antagonism [1].
Evaluating the potential for resistance development is crucial for assessing the long-term viability of any new antibacterial agent [1]:
Serial passage method: Subject bacteria to sequential passages in sub-inhibitory concentrations of this compound over extended periods (≥32 days), periodically determining MIC values to monitor for reduced susceptibility [1].
Plated resistance frequency: Determine the frequency of spontaneous resistance by plating approximately 10¹⁰ CFU onto agar containing this compound at 4× MIC and counting colonies after 48 hours of incubation [1].
Cross-resistance profiling: For any this compound-resistant mutants obtained, evaluate susceptibility to representatives of major antibiotic classes (fluoroquinolones, tetracyclines, glycopeptides, lipopeptides, β-lactams) to assess potential for cross-resistance [1].
Bacterial biofilms represent a significant therapeutic challenge due to their inherent resistance to conventional antibiotics. This compound has demonstrated exceptional activity against established biofilms, requiring specialized protocols for evaluation [1]:
Biofilm formation: Grow biofilms in 96-well plates using appropriate media (e.g., Tryptic Soy Broth for S. aureus) for 24-48 hours to establish mature biofilms. Remove planktonic cells by careful washing with PBS [1].
This compound treatment: Expose established biofilms to this compound across a concentration range (typically 0.5-128 μg/mL) for 24 hours at 37°C. Include positive (high-concentration antibiotic) and negative (vehicle only) controls [1].
Biofilm viability assessment: After treatment, wash biofilms gently with PBS to remove antimicrobial agent, then disrupt biofilm structure by sonication or scraping. Serially dilute and plate for CFU enumeration or use metabolic assays like resazurin reduction or XTT to determine biofilm viability [1].
MBEC determination: The minimum biofilm eradication concentration (MBEC) is defined as the lowest antimicrobial concentration that eradicates ≥99.9% of biofilm cells compared to untreated controls [1].
Persister cells represent a small subpopulation of dormant bacterial cells that exhibit exceptional tolerance to antibiotics. This compound's ability to kill persisters is one of its most valuable attributes [1]:
Persister cell generation: Generate persister populations by treating overnight cultures with high concentrations of ciprofloxacin (78 μM, 100 × MIC) for 24 hours at 37°C with shaking at 220 rpm. This method effectively eliminates actively growing cells while leaving persisters intact [1].
Confirmation of persistence: Wash treated cultures with PBS containing 1% MH2 to remove antibiotics, then verify persistence by comparing CFU counts before and after ciprofloxacin treatment and confirming resistance to a second antibiotic from a different class [1].
This compound treatment: Treat persister populations with this compound at 8× MIC (1 μg/mL) and 16× MIC (2 μg/mL), alongside appropriate controls including rifampicin (0.1 μM, 10× MIC) as a comparator. Incubate for extended periods (up to 196 hours) with periodic sampling [1].
Viability assessment: At designated time points, withdraw samples, serially dilute, and plate on drug-free agar for CFU enumeration. Include stationary phase cells as an alternative persister model for additional validation [1].
Table 2: Summary of this compound's Antibacterial Activity Against Gram-Positive Bacteria
| Bacterial Strain | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Key Findings |
|---|---|---|---|---|
| Methicillin-resistant S. aureus (MRSA) | 0.125-0.5 | 0.125 | 0.25 | Effective against all tested clinical isolates [1] |
| Vancomycin-resistant Enterococcus (VRE) | 0.25-1 | 0.5 | 1 | Potent activity against vancomycin-resistant strains [1] |
| Staphylococcus epidermidis | 0.125-0.5 | 0.25 | 0.5 | Includes biofilm-forming strains [1] |
| Streptococcus pneumoniae | 0.06-0.125 | 0.125 | 0.125 | Highly potent against drug-resistant strains [1] |
| Streptococcus agalactiae | 0.125-0.25 | 0.125 | 0.25 | Consistent activity across clinical isolates [1] |
Chronic biofilm infections represent a significant therapeutic challenge, and this compound has demonstrated efficacy in a validated mouse model of deep-seated biofilm infection [1]:
Biofilm implant preparation: Pre-form S. aureus biofilms on medical-grade catheter segments (approximately 5 mm length) by incubating in bacterial suspension (1 × 10⁷ CFU/mL) for 24 hours at 37°C with gentle agitation [1].
Surgical implantation: Anesthetize 6-8 week-old ICR mice and implant pre-colonized catheter segments subcutaneously in the dorsal flank using aseptic surgical technique [1].
Treatment protocol: After 24 hours post-implantation, administer this compound intraperitoneally at 1 mg/kg every 12 hours for 3 days. Include control groups receiving vancomycin (5 mg/kg) or vehicle only [1].
Outcome assessment: Euthanize animals after treatment completion, surgically remove implanted catheters, disrupt biofilms by sonication, and quantify bacterial load by serial dilution and plating [1].
Skin and soft tissue infections caused by MRSA and other Gram-positive pathogens represent a common clinical challenge well-suited for this compound evaluation [1]:
Wound creation and infection: Generate standardized round wounds (1 cm diameter) on the backs of anesthetized mice using a biopsy punch. Apply 10 μL of bacterial suspension (3 × 10⁷ CFU/mL) directly to the wound surface [1].
Treatment regimen: Initiate treatment 24 hours post-infection with topical application of this compound formulation (concentration typically 1-5 mg/mL in appropriate vehicle) twice daily for 7 days. Include systemic treatments (vancomycin 5 mg/kg) for comparison [1].
Clinical assessment: Monitor wounds daily for signs of inflammation, erythema, purulence, and healing. Document with standardized photography [1].
Bacterial quantification: At study endpoint, euthanize animals, excise wound tissue, homogenize in PBS, and determine bacterial load by serial dilution and plating [1].
Acute systemic infections require rapid bactericidal activity, making them particularly suitable for evaluating this compound's potential for treating septicemia [1]:
Infection induction: Inject mice intravenously via the tail vein with a lethal dose of MRSA USA300 (1 × 10⁸ CFU/mL in 100 μL) to establish a systemic infection [1].
Therapeutic intervention: Begin treatment 1 hour post-infection with intraperitoneal administration of this compound (1 mg/kg) every 12 hours for 3 days. Include vancomycin (5 mg/kg) as positive control and vehicle as negative control [1].
Survival monitoring: Monitor mice at least twice daily for signs of morbidity (lethargy, ruffled fur, hunched posture) and record survival times for up to 14 days post-infection [1].
Bacterial burden assessment: In parallel studies, euthanize animals at predetermined timepoints, collect organs (spleen, liver, kidneys), homogenize tissues, and quantify bacterial load by serial dilution and plating [1].
Diagram 2: Experimental workflow for time-kill assays to evaluate this compound's bactericidal activity against Gram-positive bacteria
This compound demonstrates a broad spectrum of activity against clinically relevant Gram-positive bacteria, with particularly promising results against multidrug-resistant pathogens of critical priority according to the WHO [1]:
Potency against MRSA: Testing against a comprehensive panel of 134 clinical MDR strains demonstrated consistent activity with MIC values ranging from 0.125 to 0.5 μg/mL for MRSA, with MIC₅₀ and MIC₉₀ values of 0.125 and 0.25 μg/mL respectively [1].
Activity against VRE: this compound maintains potency against vancomycin-resistant Enterococcus faecium and faecalis with MIC values of 0.25-1 μg/mL, representing a promising alternative for these challenging infections [1].
Streptococcal coverage: this compound exhibits exceptional potency against Streptococcus pneumoniae and Streptococcus agalactiae with MIC values as low as 0.06 μg/mL, significantly lower than many conventional antibiotics [1].
Bactericidal kinetics: Time-kill assays demonstrate that this compound achieves rapid concentration-dependent killing of Gram-positive pathogens, with ≥3-log reduction in CFU/mL within 4-8 hours at 4× MIC concentrations [1].
Combination therapy represents an important strategy for enhancing efficacy and suppressing resistance development. This compound demonstrates favorable interactions with several antibiotic classes [1]:
Strong synergy with tigecycline: The combination of this compound with tigecycline produces fractional inhibitory concentration (FIC) indices ≤0.5, indicating strong synergistic interactions against MRSA and other Gram-positive pathogens [1].
Partial synergy with fluoroquinolones: this compound demonstrates partial synergy (FIC indices 0.5-0.75) with moxifloxacin, potentially enhancing efficacy against respiratory pathogens [1].
Additive effects with β-lactams: Combinations with oxacillin and related β-lactams typically produce additive effects (FIC indices >0.75-1), supporting potential use in combination regimens [1].
No antagonism observed: Importantly, this compound does not demonstrate antagonistic interactions with any major antibiotic classes tested, supporting its inclusion in combination therapeutic approaches [1].
Table 3: Specialized Applications of this compound Against Challenging Bacterial Populations
| Application | Protocol Highlights | Key Outcomes | Significance |
|---|---|---|---|
| Biofilm Eradication | 24-48 hr biofilm formation in 96-well plates; MBEC determination | Eradicates established biofilms at 8-16× MIC | Addresses major therapeutic challenge in device-related infections [1] |
| Persister Cell Killing | Generation with 100× MIC ciprofloxacin; extended treatment (196h) | Eliminates persister populations at 16× MIC | Potential for treating chronic, recurrent infections [1] |
| Synergy Testing | Checkerboard assay with FIC index calculation | Strong synergy with tigecycline and moxifloxacin | Enables combination approaches to suppress resistance [1] |
| In Vivo Efficacy | Multiple models: biofilm, skin infection, bloodstream infection | Significant reduction in bacterial burden in all models | Confirms relevance across infection types [1] |
Proper handling and formulation of this compound is critical for obtaining reproducible experimental results and maintaining compound stability [4]:
Stock solution preparation: this compound is typically dissolved in absolute ethanol or DMSO at concentrations of 1-10 mM (approximately 0.7-7 mg/mL). Stock solutions should be aliquoted and stored at -20°C, protected from light [4].
Working solution preparation: Dilute stock solutions in appropriate aqueous buffers immediately before use. The final concentration of organic solvent should not exceed 1% (v/v) in bacterial exposure experiments to avoid solvent toxicity effects [4].
Stability considerations: this compound solutions are sensitive to oxidation and light exposure. For extended experiments, prepare fresh solutions daily and protect from direct light exposure during incubation periods [4].
Quality verification: For critical studies, verify this compound concentration and purity by UV spectrophotometry (using molar extinction coefficient ε = 1.24 × 10⁴ M⁻¹cm⁻¹ at 292 nm in ethanol) or HPLC analysis [4].
Accurate quantification of this compound in various matrices is essential for pharmacokinetic studies and formulation development [5] [6]:
LC-MS/MS methods: Liquid chromatography coupled with tandem mass spectrometry provides the most sensitive and specific approach for this compound quantification in biological samples, with detection limits in the low ng/mL range [5].
UV spectrophotometry: For concentration verification in stock solutions, measure absorbance at 292 nm in ethanol (λₘₐₓ) using the molar extinction coefficient for quantification [6].
Microbiological assays: Agar diffusion assays using Micrococcus luteus or other this compound-sensitive bacteria can provide functional quantification of antimicrobial activity in various samples [7].
Chemical modification of this compound offers opportunities to optimize its pharmacological properties and expand its antibacterial spectrum [5] [6]:
Fluorinated analogues: Recent research has demonstrated that fluorinated this compound derivatives exhibit expanded spectrum activity against Gram-negative bacteria while demonstrating reduced cytotoxicity (up to 10-fold lower) compared to the parent compound [5] [6].
Yield optimization: Process optimization through fermentation strategies and extraction process refinement has achieved this compound yields of 500 mg/L, representing significant improvements over traditional production methods [6].
Polymorphic forms: this compound demonstrates polymorphism with monoclinic and orthorhombic crystal lattices when crystallized with methanol and hexane respectively, which may influence dissolution and bioavailability [6].
This compound represents a promising antibiotic candidate with particular utility against multidrug-resistant Gram-positive bacterial infections that pose significant clinical challenges. Its unique mechanism of action targeting bacterial membrane integrity and ion homeostasis distinguishes it from conventional antibiotic classes and underlies its activity against persistent cell populations and biofilms. The comprehensive protocols outlined in this application note provide researchers with standardized methodologies for evaluating this compound's antibacterial properties across in vitro and in vivo systems.
The future development of this compound and its derivatives will likely focus on optimizing its therapeutic index through structural modifications, with fluorinated analogues already demonstrating reduced cytotoxicity and expanded antibacterial spectrum. Additionally, combination regimens leveraging this compound's synergistic potential with conventional antibiotics offer promising approaches for enhancing efficacy and suppressing resistance development. As antibiotic resistance continues to evolve, innovative agents like this compound that operate through distinct mechanisms will play an increasingly vital role in addressing the global antimicrobial resistance crisis.
This compound is a polyether ionophore antibiotic derived from various Streptomyces species that has emerged as a promising therapeutic agent in cancer stem cell (CSC) research. CSCs represent a subpopulation of tumor cells with self-renewal capacity and enhanced resistance to conventional chemotherapy, contributing significantly to tumor recurrence and metastasis. As an ionophore, this compound functions as a potent K+/H+ exchanger, disrupting intracellular ion homeostasis and affecting multiple signaling pathways crucial for CSC survival and maintenance.
Recent studies have revealed that this compound specifically targets CSCs across various cancer types, including triple-negative breast cancer (TNBC), colorectal cancer, and glioblastoma. The compound exhibits a unique ability to induce concurrent pyroptosis and apoptosis in cancer cells while sparing normal cells, making it particularly valuable for therapeutic development. Furthermore, this compound has been shown to sensitize resistant cancer cells to conventional treatments and enhance anti-tumor immune responses when combined with immune checkpoint inhibitors. This application note provides comprehensive experimental protocols and mechanistic insights to facilitate this compound research in CSC biology and cancer therapeutics.
This compound (C({40})H({68})O(_{11})) is a polycyclic polyether antibiotic characterized by a complex structure with multiple stereogenic centers and heterocyclic oxygen-containing rings. Originally isolated from Streptomyces hygroscopicus, this compound has also been identified in other Streptomyces species including S. youssoufiensis and S. javensis [1] [2] [3]. The molecule exhibits polymorphic crystal structures, forming either monoclinic or orthorhombic crystal systems depending on the solvent used for crystallization [3]. As a carboxylic ionophore, this compound loses a proton when binding cations, forming neutral complexes that diffuse across biological membranes.
Production optimization studies have demonstrated that this compound yield can be significantly enhanced through culture condition modifications. Solid-state fermentation using R5 medium with a 7:3 ethyl acetate-ethanol extraction mixture has been shown to increase this compound production by approximately 2.88-fold compared to standard conditions [2]. Similarly, submerged fermentation in a bioreactor has achieved yields of 500 mg/L through careful control of parameters including carbon source, pH, and iron concentration [3]. Recent advances in chemical modification have produced fluorinated this compound analogues with improved antibacterial activity against Gram-negative pathogens and reduced cytotoxicity, expanding its therapeutic potential [3].
This compound exerts its anti-CSC effects through multiple interconnected mechanisms that disrupt essential cellular processes:
Ion Homeostasis Disruption: As a K+/H+ antiporter, this compound causes potassium efflux from cells, leading to loss of mitochondrial membrane potential and ionic imbalance. This potassium efflux serves as a key trigger for NLRP3 inflammasome activation, initiating pyroptotic cell death pathways [4] [5].
Mitochondrial Dysfunction: this compound induces mitochondrial reactive oxygen species (ROS) production and impairs mitochondrial function, leading to activation of caspase-mediated cell death pathways. The resulting energy crisis and oxidative stress contribute significantly to CSC elimination [4].
K-Ras Signaling Interference: Recent studies demonstrate that this compound specifically disrupts K-ras4B nanoclustering on the plasma membrane by perturbing phosphatidylserine distribution. This nanoscale membrane disorganization impairs K-ras signaling, which is crucial for CSC maintenance and survival [5].
Dual Cell Death Induction: this compound uniquely activates both caspase-1/GSDMD-mediated pyroptosis and caspase-3-mediated apoptosis in cancer cells. This dual induction creates a potent anti-tumor effect while promoting immunogenic cell death that enhances anti-tumor immune responses [4].
Table 1: Key Mechanisms of this compound Action in Cancer Stem Cells
| Mechanism | Biological Consequences | Experimental Evidence |
|---|---|---|
| Ionophore Activity | K+ efflux, H+ influx, disrupted pH homeostasis | NLRP3 inflammasome activation, mitochondrial membrane potential loss [4] |
| Mitochondrial Dysfunction | ROS production, energy metabolism disruption | Increased mitochondrial ROS, activated caspase-3 and caspase-1 [4] |
| K-ras Signaling Disruption | Impaired nanoclustering, altered downstream signaling | Reduced FRET in K-ras-NANOPS assays, decreased effector recruitment [5] |
| Pyroptosis Induction | GSDMD cleavage, pore formation, IL-1β release | Caspase-1 activation, GSDMD-NT fragment detection, LDH release [4] |
| Apoptosis Activation | Caspase-3 cleavage, DNA fragmentation | PARP cleavage, Annexin V positivity, caspase-3 activity [4] |
Cell Line Selection and Culture Conditions:
This compound Preparation and Treatment:
Pyroptosis and Apoptosis Detection:
Inhibitor Studies for Mechanism Validation:
Sphere Formation Assay:
Flow Cytometry for CSC Markers:
Clonogenic Survival Assay:
Table 2: this compound Treatment Parameters for Different Experimental Applications
| Application | Concentration Range | Treatment Duration | Key Readouts | Optimal Conditions |
|---|---|---|---|---|
| Viability Assays (XTT/MTT) | 0.25-20 μg/mL | 24-48 hours | IC50 values, dose-response curves | 2 μg/mL for 24h in TNBC lines [4] |
| Pyroptosis Detection | 1-5 μg/mL | 12-48 hours | LDH release, IL-1β secretion, GSDMD cleavage | 2 μg/mL for 24h [4] |
| Apoptosis Analysis | 0.5-5 μg/mL | 24-48 hours | Caspase-3 activation, PARP cleavage, Annexin V | 2 μg/mL for 24h [4] |
| CSC Functional Assays | 0.5-2 μg/mL | Continuous (7-14 days) | Sphere formation, colony formation | 1 μg/mL for sphere formation [5] |
| Inflammasome Activation | 5-10 μM | 1 hour (after LPS priming) | ASC speck formation, caspase-1 cleavage | 5 μM for 1h in primed macrophages [6] [7] |
| K-ras Signaling Studies | 1-10 μM | 4-24 hours | Nanoclustering FRET, Ras membrane localization | 5 μM for 4h in BHK cells [5] |
The following diagram illustrates the key molecular pathways through which this compound exerts its effects on cancer stem cells:
Diagram 1: this compound-induced signaling pathways in cancer stem cells. This compound triggers dual cell death mechanisms through potassium efflux-mediated inflammasome activation and mitochondrial dysfunction, while simultaneously disrupting K-Ras signaling. The resulting pyroptosis promotes anti-tumor immunity, creating synergy with checkpoint inhibitors.
The following diagram outlines a comprehensive experimental approach for evaluating this compound's effects on cancer stem cells:
Diagram 2: Comprehensive experimental workflow for evaluating this compound's effects on cancer stem cells. The protocol encompasses viability assessment, functional CSC assays, mechanistic studies, and immune response evaluation to fully characterize this compound's therapeutic potential.
Immune Checkpoint Inhibitor Synergy:
Chemotherapy Sensitization:
Dosing and Administration:
Biomarker Development:
Solubility and Stability Issues:
Variable Cellular Responses:
Inflammasome Activation Specificity:
Table 3: Troubleshooting Guide for this compound Experiments
| Problem | Potential Cause | Solution |
|---|---|---|
| Low efficacy at reported concentrations | Cell line-specific resistance | Perform dose escalation (up to 20 μg/mL); extend treatment duration to 48-72 hours |
| High cytotoxicity in normal cells | Off-target effects at high doses | Implement pulsatile treatment schedule (short exposures followed by recovery) |
| Inconsistent pyroptosis induction | Variable NLRP3 expression across models | Pre-prime with LPS (100 ng/mL, 2h) where appropriate; confirm NLRP3 expression |
| Poor solubility in culture media | Ethanol concentration too low | Increase ethanol in stock solution; ensure final ethanol concentration ≤0.3% |
| Rapid degradation in solution | Light exposure or improper storage | Use light-protected tubes; prepare fresh working solutions for each experiment |
| Incomplete CSC targeting | Dormant CSC population | Combine with differentiation agents or metabolic inhibitors to target heterogeneous CSC states |
This compound represents a promising multi-modal agent for CSC-targeted therapy through its unique ability to simultaneously induce dual cell death pathways while disrupting essential stemness signaling networks. The experimental protocols outlined herein provide a comprehensive framework for investigating this compound's mechanisms and therapeutic potential in diverse cancer models. The combination of ionophore activity, K-Ras disruption, and immunogenic cell death induction positions this compound as both a valuable research tool and a promising therapeutic candidate, particularly for aggressive, therapy-resistant cancers enriched in CSCs.
Future research directions should focus on advanced drug delivery systems to enhance this compound's tumor specificity and reduce potential systemic toxicity, including nanoparticle formulations and tumor-targeting conjugates. Additionally, exploration of this compound analogues, particularly fluorinated derivatives with improved safety profiles, may expand its therapeutic window [3]. The integration of this compound into rational combination regimens with immunotherapy, targeted therapy, and conventional chemotherapy represents a promising strategy to overcome CSC-mediated treatment resistance and improve patient outcomes in advanced malignancies.
This compound is a polyether ionophore antibiotic produced by various Streptomyces species, possessing potent antibacterial, antifungal, antimalarial, and anticancer activities. This potassium ionophore has recently gained significant attention in drug development circles due to its promising anti-leukemic properties demonstrated in preclinical studies, where it exhibited nanomolar efficacy against acute myeloid leukemia (AML) cell lines, including therapy-resistant variants [1]. The compound's unique mechanism of action, which involves disruption of mitochondrial ion gradients and induction of apoptosis in cancer cells, makes it a valuable candidate for oncological therapeutic development [1].
The increasing pharmaceutical interest in this compound has highlighted the need for efficient production systems capable of delivering high yields to support both research and potential clinical applications. Traditional fermentation approaches typically yield suboptimal quantities of this compound, necessitating the development of comprehensive optimization strategies that integrate strain engineering, media optimization, and process control enhancements. These application notes consolidate the most recent advances in this compound production methodology, providing researchers with validated protocols to significantly increase fermentation titers through systematic optimization of both biological and process parameters [2] [3].
Selecting appropriate producer strains represents the foundational step in establishing an efficient this compound production platform. Research indicates that several Streptomyces species possess the genetic machinery for this compound biosynthesis, with significant work being conducted on Streptomyces javensis Inha503 and Streptomyces malaysiensis F913 [2] [3]. When selecting a host strain, priority should be given to isolates demonstrating inherent high productivity, genetic tractability, and robust growth characteristics in laboratory fermentation systems. The wild-type Streptomyces malaysiensis F913 has demonstrated particularly favorable attributes as a production host, with baseline this compound production reaching approximately 0.56 g/L following genetic optimization [3].
Initial strain characterization should include whole-genome sequencing to confirm the presence of the complete this compound biosynthetic gene cluster (BGC) and phylogenetic analysis to establish taxonomic identity. Bioinformatic analysis of the BGC should verify the presence of all essential structural genes and regulatory elements, particularly nigR, which encodes the pathway-specific positive regulator [3]. Additionally, screening for antimicrobial activity against indicator organisms such as Micrococcus luteus and Staphylococcus aureus provides functional validation of this compound production capability before investing in extensive process development [2].
Strategic genetic manipulation of producer strains represents the most powerful approach for dramatically enhancing this compound yields. The SARP family regulator NigR has been identified as the master positive regulator of this compound biosynthesis, and its overexpression leads to substantial titer improvements [3].
Table 1: Genetic Engineering Approaches for Enhanced this compound Production
| Approach | Implementation | Effect on Yield | Key Considerations |
|---|---|---|---|
| nigR Overexpression | Integration of additional nigR copies under strong constitutive promoters | Up to 0.56 g/L, representing the highest reported titer | Enhanced transcription of structural genes; dependent on bldA-mediated translation |
| Promoter Engineering | Replacement of native promoter with stronger constitutive variants | Significant activation of entire biosynthetic cluster | Requires identification of optimal promoter for specific host strain |
| Regulatory Gene Disruption | Knockout of negative regulatory elements | Prevents repression of biosynthesis | Identification of negative regulators required through transcriptomics |
| Ribosome Engineering | Introduction of antibiotic resistance mutations | Enhanced secondary metabolite production | Can be combined with regulatory approaches for synergistic effects |
The critical role of NigR was unequivocally demonstrated through gene disruption experiments, where nigR knockout completely abolished this compound production, while complementation restored biosynthesis, confirming its essential function [3]. Importantly, overexpression of nigR in Streptomyces malaysiensis resulted in significantly increased this compound production compared to the wild-type strain, with the overexpression strain reaching 0.56 g/L, potentially the highest this compound titer reported to date [3]. Transcriptional analysis confirmed that NigR activates this compound biosynthesis by upregulating structural gene expression throughout the biosynthetic cluster [3].
Figure 1: Regulatory control of this compound biosynthesis by NigR. The pathway-specific activator NigR binds to promoter regions of structural genes and activates their transcription. Overexpression of nigR leads to enhanced expression of all biosynthetic genes and consequently higher this compound production.
Systematic optimization of fermentation media is essential for maximizing this compound production, as the chemical composition of the growth medium profoundly influences both biomass accumulation and secondary metabolite biosynthesis. Comparative studies have demonstrated that R5 medium consistently supports the highest this compound production, yielding a 1.75-fold increase compared to other standard Streptomyces media [2]. The superior performance of R5 medium is attributed to its balanced composition of carbon sources, nitrogen supplements, and essential trace elements that collectively support robust growth while simultaneously activating secondary metabolite pathways.
Table 2: Optimal Fermentation Media Composition for this compound Production
| Component | Concentration | Function | Optimal Range |
|---|---|---|---|
| Sucrose | 103 g/L | Carbon and energy source | 90-110 g/L |
| KNO₃ | 10.1 g/L | Nitrogen source | 8-12 g/L |
| MgCl₂·6H₂O | 10.1 g/L | Cofactor for biosynthetic enzymes | 8-12 g/L |
| CaCl₂·2H₂O | 5.7 g/L | Cell membrane stability | 4-7 g/L |
| KH₂PO₄ | 0.73 g/L | Buffer and phosphorus source | 0.5-1.0 g/L |
| Trace Elements | 2 mL/L | Cofactors for enzymatic reactions | 1-3 mL/L |
| TES Buffer | 5.73 g/L | pH stabilization | 4-7 g/L |
| Agar | 20 g/L | Solid medium support | 15-25 g/L |
Carbon source evaluation has revealed that complex carbohydrates such as sucrose and dextrin generally support higher this compound production compared to simple sugars, likely due to their role as slow-release carbon sources that avoid catabolite repression [4]. Nitrogen source optimization has demonstrated that organic nitrogen supplements such as peptone at approximately 12 g/L significantly enhance this compound yields, likely through provision of amino acid precursors for polyketide biosynthesis [2]. Additionally, the inclusion of metal ions such as magnesium and calcium at concentrations of 0.02-0.03 g/L has been shown to support optimal biosynthetic enzyme function [2].
Precise control of physical culture parameters represents another critical factor in maximizing this compound productivity. The optimal fermentation period for this compound accumulation is approximately 10 days, as shorter timeframes result in incomplete biosynthesis while extended cultivation leads to product degradation [2]. Temperature optimization studies have identified 36°C as ideal for this compound production in Streptomyces javensis Inha503, although slight variations may exist between different producer strains [2].
Aeration and agitation play crucial roles in this compound biosynthesis, with optimal shaker speeds typically falling within the 180-210 rpm range depending on fermentation vessel geometry [2]. These parameters influence oxygen transfer rates, which directly impact metabolic activity and secondary metabolite production. Inoculum development represents another key consideration, with a 5% inoculum density (v/v) of a mature seed culture typically yielding optimal results [2]. The seed culture should be prepared in a rich medium such as liquid PDA without agar and incubated for approximately 48 hours at 28°C with shaking at 150 rpm to achieve robust, actively-growing biomass before transfer to production media [2].
Efficient extraction of this compound from fermentation broth is critical for maximizing recovery yields and product purity. Research demonstrates that using a solvent mixture of ethyl acetate and ethanol in a 7:3 ratio provides superior recovery compared to single-solvent systems, resulting in a 2.88-fold increase in overall this compound titer when combined with other optimization strategies [2]. The extraction process should be performed on acidified broth (pH ~3.0) to facilitate protonation of the carboxyl group and enhance partition into the organic phase.
The standard extraction protocol involves separating biomass from fermentation broth via centrifugation or filtration, followed by multiple extractions of both the cell pellet and supernatant with the ethyl acetate:ethanol mixture. The combined organic extracts are then concentrated under reduced vacuum at temperatures not exceeding 40°C to prevent thermal degradation of the product. For preliminary purification, the crude extract can be subjected to silica gel column chromatography with a gradient elution of hexane/ethyl acetate, followed by preparative HPLC if higher purity is required [1]. For laboratory-scale isolation, the typical yield of purified this compound from optimized fermentations ranges from 500-600 mg/L when following these protocols [3] [1].
Accurate quantification of this compound is essential for evaluating fermentation performance and guiding process optimization. The most widely employed method for this compound quantification is reverse-phase high-performance liquid chromatography (HPLC) with UV detection at 210-220 nm, which allows for specific detection and quantification [2]. A typical analytical method utilizes a C18 column (250 × 4.6 mm, 5 μm particle size) with an isocratic mobile phase consisting of methanol:water:acetic acid (85:14:1, v/v/v) at a flow rate of 1.0 mL/min, yielding a retention time of approximately 12-15 minutes for this compound [1].
For structural confirmation of purified this compound, nuclear magnetic resonance (NMR) spectroscopy provides comprehensive characterization, with standard 1H NMR spectra recorded at 400 MHz in CDCl₃ solution [1]. Key diagnostic signals include the characteristic shifts for the C1 aldehyde proton at δ 9.48 ppm, the C26 methyl group at δ 1.20 ppm, and the C18 methyl group at δ 0.88 ppm [1]. Additional confirmation can be obtained through LC-MS analysis in negative ion mode, where this compound typically shows a [M-H]- ion at m/z 723.5, corresponding to its molecular formula C40H68O11 [2]. For rapid screening of large sample numbers, a colorimetric assay based on complex formation with copper ions can be employed, though this method lacks the specificity of chromatographic approaches [2].
Proper preparation of high-quality inoculum is fundamental to reproducible fermentation performance. This protocol describes the standard procedure for seed culture establishment and inoculum preparation for this compound fermentation.
Materials:
Procedure:
Quality Control Parameters:
Standardized fermentation protocols ensure consistent this compound production and facilitate comparative evaluation of different strains or conditions. This protocol describes a 10-day fermentation process optimized for this compound production.
Materials:
Procedure:
Critical Process Parameters:
Reliable quantification of this compound is essential for evaluating fermentation performance. This HPLC-based protocol provides accurate and reproducible measurement of this compound concentration in fermentation samples.
Materials:
Procedure:
Sample Preparation:
HPLC Analysis:
Standard Curve Preparation:
Calculation:
Method Validation Parameters:
Successful implementation of this compound fermentation processes occasionally encounters technical challenges that require systematic troubleshooting. One common issue is strain degeneration or productivity loss during serial subculturing, which can be mitigated by implementing proper culture preservation techniques and limiting the number of subcultures between preservations. For long-term storage, maintain working cell banks as spore suspensions in 20% glycerol at -80°C, with regular viability testing and renewal every 12-18 months.
Another frequent challenge involves inconsistent fermentation performance between shake flask and bioreactor scales. This often stems from differences in oxygen transfer rates, shear stress, or pH control. To address this discrepancy, implement systematic scale-up strategies that maintain constant oxygen mass transfer coefficient (kLa) across scales rather than simply matching agitation or aeration parameters. Additionally, ensure that pH is actively controlled in bioreactor systems to match the profile observed in shake flasks, as pH fluctuations can significantly impact this compound biosynthesis.
Contamination represents a persistent concern in extended fermentation processes. Implement rigorous aseptic techniques throughout the process chain, including regular sterility testing of seed cultures and fermentation samples. For bioreactor systems, perform thorough sterilization and validation procedures between batches, and consider incorporating in-line sterilization of addition feeds. If contamination occurs, immediately quarantine affected cultures, identify the contaminant organism, and thoroughly sanitize equipment before resuming operations.
Product degradation or transformation during fermentation represents another potential issue, particularly in extended cultivation beyond the optimal harvest point. Monitor this compound concentration regularly during the later stages of fermentation to identify the peak production point, and implement appropriate harvest triggers based on product concentration rather than fixed time intervals. If degradation is observed, consider reducing fermentation temperature during the production phase or adding antioxidant compounds such as ascorbic acid (0.1-0.5 g/L) to stabilize the product.
The optimization protocols detailed in these application notes provide a comprehensive framework for establishing robust, high-yield this compound production processes. Through the integrated application of strain engineering, media optimization, and process control, researchers can achieve substantial improvements in this compound titers, with demonstrated increases of up to 2.88-fold over baseline conditions [2]. The critical success factors include selection of appropriate producer strains, strategic overexpression of the pathway-specific regulator NigR, implementation of optimized R5 fermentation medium, and application of efficient extraction methodologies using ethyl acetate:ethanol solvent systems.
Future directions for this compound production optimization will likely focus on systems metabolic engineering approaches that integrate multi-omics analyses to identify additional genetic targets for strain improvement. The application of CRISPR-based genome editing tools in Streptomyces hosts promises to accelerate construction of high-producing strains through precise manipulation of biosynthetic and regulatory genes. Additionally, continuous fermentation strategies with cell recycling or immobilized cell systems may offer opportunities for further productivity enhancements through elimination of downtime between batches and maintenance of cells in optimal physiological states.
The continued development of efficient this compound production processes holds significant promise for supporting pharmaceutical development efforts, particularly in oncology where this compound has demonstrated impressive preclinical activity against therapy-resistant leukemia models [1]. As research advances our understanding of this compound's mechanisms of action and therapeutic potential, the availability of robust, scalable production processes will be essential for translating this promising natural product from laboratory research to clinical application.
This compound is a polyether ionophore antibiotic originally isolated from various Streptomyces species that demonstrates significant antimicrobial activity against Gram-positive bacteria, anti-cancer properties against multiple cancer cell lines, and immunomodulatory effects through induction of pyroptosis. This versatile compound functions primarily as a potassium ionophore, exchanging H+ for K+ across biological membranes and disrupting vital ion gradients. As research interest grows in this compound's therapeutic potential, particularly in oncology and infectious disease, efficient and reproducible methods for its production and purification have become increasingly important for the scientific community [1] [2].
The structural complexity of this compound (C40H67O11, molecular weight 724.96 g/mol for acid form) presents significant challenges for its extraction and purification. As a polyether carboxylate, this compound typically exists as a sodium salt (C40H67NaO11, MW 746.94 g/mol) with limited solubility in water but high solubility in organic solvents. These characteristics must be carefully considered when developing purification protocols to achieve high recovery yields while maintaining biological activity [3] [1]. The following Application Notes and Protocols provide detailed methodologies optimized for this compound production, extraction, and purification, incorporating the most recent advances in process optimization to assist researchers in obtaining high-purity material for experimental use.
Strain selection is a critical primary step in establishing an efficient this compound production process. Several Streptomyces species have been identified as this compound producers, with significant variations in production capacity between strains. Recent studies have identified Streptomyces javensis Inha503 as a promising candidate, demonstrating robust this compound production confirmed through genomic analysis and bioassays [4] [5]. Alternatively, Streptomyces malaysiensis F913 has been engineered to achieve exceptionally high titers through regulatory gene manipulation, while Streptomyces strain DASNCL-29 has demonstrated high yield as a primary metabolite rather than a byproduct [2] [6].
Genetic characterization of producer strains provides valuable insights for process optimization. The identification of biosynthetic gene clusters (BGCs) and pathway-specific regulators such as NigR—a SARP family transcriptional activator essential for this compound biosynthesis—enables strategic strain improvement through metabolic engineering [6]. Disruption of nigR completely abolishes this compound production, while its overexpression has been shown to significantly enhance yield, reaching up to 0.56 g/L in engineered S. malaysiensis strains [6]. Prior to fermentation, confirmation of the complete this compound BGC through whole-genome sequencing and verification of core BGC functionality through knockout studies is recommended to ensure production capability.
Optimization of fermentation conditions dramatically influences this compound yields. Comparative studies of seven production media for Streptomyces have identified R5 medium as superior for this compound production, demonstrating a 1.75-fold increase in yield compared to standard media [4] [7]. The table below summarizes optimized fermentation parameters for high-titer this compound production:
Table 1: Optimized Fermentation Parameters for this compound Production
| Parameter | Optimal Condition | Notes | Impact on Yield |
|---|---|---|---|
| Production Medium | R5 medium | Superior to other tested media | 1.75-fold increase vs. standard conditions [4] |
| Fermentation Type | Submerged fermentation | 50L bioreactor scale demonstrated | More controllable than solid-state fermentation [2] |
| Culture Period | 10 days | Optimized for S. javensis Inha503 | Critical for complete biosynthesis [4] |
| Temperature | 28-30°C | Standard for Streptomyces | Maintains growth and production balance |
| Aeration | High oxygen transfer | Critical for secondary metabolism | Prevents oxygen limitation |
| Genetic Modification | nigR overexpression | Engineered S. malaysiensis | Up to 0.56 g/L production [6] |
For scale-up considerations, submerged fermentation in a bioreactor (e.g., BioFlo 115 system) has proven highly effective, allowing precise control of environmental parameters. Using this approach with Streptomyces sp. DASNCL-29, researchers achieved a yield of 500 mg/L of pure this compound, representing a significant improvement over traditional methods [2]. The fermentation process should be monitored for biomass accumulation and potential precursor limitation, as this compound production is growth-associated in high-yielding strains.
Extraction efficiency is highly dependent on solvent selection, with different solvent systems exhibiting varying capabilities for this compound recovery from fermented biomass. Recent systematic optimization studies have identified that a mixed solvent system of ethyl acetate and ethanol in a 7:3 ratio provides superior recovery compared to single solvents [4] [7]. This optimized extraction condition yielded the highest titer of this compound derivatives when applied to S. javensis Inha503 culture extracts [5].
The mechanism of enhanced recovery with mixed solvents likely involves the complementary properties of ethyl acetate, which effectively extracts non-polar components, and ethanol, which improves recovery of more polar this compound derivatives. The table below compares the performance of different extraction solvents based on recent optimization studies:
Table 2: Comparison of Solvent Systems for this compound Extraction
| Solvent System | Extraction Efficiency | Advantages | Limitations |
|---|---|---|---|
| Ethyl acetate:ethanol (7:3) | Highest yield | Optimal for this compound derivatives | Requires solvent optimization for specific strains |
| Ethyl acetate alone | Good efficiency | Simpler post-extraction processing | Lower yield than mixed solvent [4] |
| Ethanol alone | Moderate efficiency | Higher polarity range | May extract more impurities |
| Methanol | Good efficiency | Common for polar metabolites | Toxicity concerns |
The recommended extraction protocol begins with harvesting the fermentation broth after the optimized cultivation period (typically 10 days for S. javensis). The entire broth (including cells) should be used, as this compound may be partially cell-associated. For initial separation, centrifugation at 5,000-8,000 × g for 15-20 minutes is effective, though filtration through celite or other filter aids can also be employed for larger volumes [2].
The cell pellet and supernatant should be combined for extraction, as partitioning studies indicate this compound distributes between both phases. The biomass and supernatant should be thoroughly mixed with the ethyl acetate:ethanol (7:3) solvent system at a ratio of 1:1 to 1:2 (v/v broth:solvent) with vigorous agitation for 1-2 hours. For improved recovery, multiple extractions (2-3 repetitions) are recommended, pooling the organic phases afterward. The combined organic extracts should then be concentrated under reduced pressure at temperatures not exceeding 40°C to prevent this compound degradation, yielding a crude extract suitable for further purification [4] [2].
Purification of this compound from crude extracts requires strategic application of chromatographic techniques to separate it from structurally similar polyethers and other secondary metabolites. The first purification step typically involves flash chromatography on silica gel with a stepped gradient of n-hexane to ethyl acetate, followed by ethyl acetate to methanol, which effectively removes non-polar and highly polar impurities [2]. This initial purification can be monitored by thin-layer chromatography (TLC) with detection using phosphomolybdic acid or vanillin staining reagents.
For higher resolution separation, preparative reverse-phase HPLC employing a C18 column (e.g., Phenomenex Luna or Waters Symmetry) with a water-acetonitrile gradient has proven highly effective. A typical method uses a gradient from 60% to 95% acetonitrile in water (with 0.1% formic acid) over 20-30 minutes, with detection at 210-220 nm [4]. The efficiency of this approach is significantly enhanced when preceded by the initial silica purification, as this removes compounds that could foul the HPLC column.
Recent studies have demonstrated that This compound exhibits polymorphism during crystallization, forming different crystal lattices depending on the solvent system used. Crystallization from methanol produces a monoclinic crystal system (space group P21), while hexane yields an orthorhombic crystal system (space group P212121) [2]. This polymorphism does not affect biological activity but should be considered when characterizing physical properties.
The final purification step typically involves crystallization from appropriate solvents. The HPLC-purified this compound fractions are pooled and concentrated to a small volume, then subjected to crystallization using methanol or hexane as the crystallization solvent [2]. Slow evaporation at room temperature or gradual cooling from 40°C to 4°C promotes the formation of high-quality crystals. The resulting crystalline this compound should be collected by vacuum filtration and washed with a small volume of cold crystallization solvent to remove residual mother liquor.
The purified this compound can be converted to the sodium salt form by treatment with sodium hydroxide in methanol, followed by recrystallization. The final product should be thoroughly dried under vacuum and stored desiccated at -20°C to maintain stability. When properly purified, this compound appears as a white crystalline powder with characteristic NMR and mass spectrometry profiles [3] [2].
Rigorous quality control is essential to ensure this compound purity and batch-to-batch consistency for research applications. The primary method for this compound quantification is LC/MS analysis using reverse-phase separation with mass spectrometric detection [4] [5]. This approach allows both quantification of this compound content and detection of related derivatives or impurities. For accurate quantification, calibration curves should be prepared using this compound sodium salt standards of known purity.
Structural confirmation of purified this compound should include HR-ESI-MS to verify the molecular formula (expected [M+H]+ at m/z 724.96 for acid form; [M+Na]+ at m/z 746.94 for sodium salt), and comprehensive NMR analysis including 1H, 13C, HMBC, NOESY, and COSY experiments to confirm the structure and stereochemistry [2]. The typical NMR profile of this compound shows characteristic polyether signals in the δH 3.0-4.5 ppm region and methyl groups between δH 0.8-1.3 ppm.
For biologically applied research, functional validation of purified this compound is recommended. This can include assessment of its ionophore activity using potassium-sensitive fluorescent dyes or evaluation of its biological activity in appropriate assay systems. Standardized functional assays include measurement of NLRP3 inflammasome activation in THP-1 cells [3] or antimicrobial activity against Gram-positive bacteria such as Micrococcus luteus or Staphylococcus aureus [4] [5]. The typical working concentration range for this compound in cell-based assays is 1-10 μM [3], though dose-response characterization is recommended for each new preparation.
Fermentation: Inoculate R5 medium with actively growing Streptomyces culture and incubate with agitation (200-220 rpm) at 28°C for 10 days [4].
Broth Processing: Separate biomass from culture fluid by centrifugation at 8,000 × g for 15 minutes. Combine biomass and supernatant for extraction [2].
Solvent Extraction: Add ethyl acetate:ethanol (7:3) to the combined biomass and supernatant at 1:1.5 ratio (v/v). Agitate vigorously for 2 hours. Separate organic phase by centrifugation or decanting. Repeat extraction twice and pool organic phases [4].
Concentration: Evaporate pooled organic extracts under reduced pressure at ≤40°C to obtain crude extract.
Flash Chromatography: Pack a glass column with silica gel (230-400 mesh). Load crude extract and elute with step gradient of n-hexane:ethyl acetate (from 100:0 to 0:100) followed by ethyl acetate:methanol (from 100:0 to 70:30). Collect this compound-rich fractions (typically eluting with ethyl acetate:methanol 85:15) as identified by TLC [2].
HPLC Purification: Dissolve pooled semi-purified material in acetonitrile and purify by preparative HPLC using C18 column with water-acetonitrile gradient (60-95% acetonitrile over 25 min). Collect this compound peaks based on UV detection at 210 nm [4].
Crystallization: Concentrate purified HPLC fractions and add methanol dropwise until slightly cloudy. Allow slow crystallization at room temperature. Collect crystals by filtration and wash with cold methanol [2].
The following diagram illustrates the decision-making process for this compound production and purification, highlighting key optimization points:
Low Yield in Extraction: If extraction efficiency is suboptimal, consider increasing the number of extraction cycles or modifying the solvent ratio. Test small-scale extracts first to optimize for specific strain characteristics [4].
Purity Issues in HPLC: If poor peak resolution occurs in HPLC, incorporate an additional pre-purification step using Sephadex LH-20 size exclusion chromatography with methanol as eluent to remove high molecular weight impurities.
Crystallization Problems: If crystallization fails, try alternative solvent systems such as acetone/water or methanol/water mixtures. Seeding with existing this compound crystals can initiate crystallization.
Biological Activity Variation: If functional activity is inconsistent between preparations, verify the integrity of the ionophore function by measuring potassium efflux or confirm the absence of degradation products by LC/MS.
Purified this compound sodium salt should be stored desiccated at -20°C, protected from light. Under these conditions, this compound remains stable for at least 24 months. Stock solutions are typically prepared in ethanol at 5-10 mg/mL and can be stored at -20°C for 6-12 months without significant degradation. Repeated freeze-thaw cycles should be avoided [3].
The purified this compound obtained through these protocols is suitable for various research applications, including:
These application notes and protocols provide comprehensive methodologies for the efficient production, extraction, and purification of this compound from Streptomyces species. By implementing the optimized conditions described—including the use of high-yielding strains, R5 fermentation medium, mixed solvent extraction, and strategic purification techniques—researchers can consistently obtain high-purity this compound for experimental applications. The integrated quality control measures ensure batch-to-batch consistency and functional reliability, supporting reproducible research outcomes across various applications from immunology to cancer research.
Nigericin, an ionophore derived from Streptomyces hygroscopicus, induces pyroptosis primarily by activating the NLRP3 inflammasome [1] [2]. The following diagram illustrates the canonical signaling pathway.
This protocol is adapted from established methods for inducing pyroptosis in murine bone marrow-derived macrophages (BMDMs) via the NLRP3 inflammasome [3] [4].
The overall workflow for the assay is outlined below.
Cell Seeding and Priming:
This compound Treatment:
LDH Release Measurement (Colorimetric Assay):
Calculation of Pyroptosis: Calculate the percentage of cytotoxicity (a measure of pyroptosis) using the formula below. Always include caspase-1 deficient macrophages as a control to confirm that cell lysis is specific to pyroptosis [4].
% Cytotoxicity = (OD Experimental - OD Spontaneous) / (OD Maximum Lysis - OD Spontaneous) × 100
Beyond the LDH release assay, confirming pyroptosis requires multiple lines of evidence. The table below summarizes the key detection methods.
| Method | Target / Readout | Key Observation in this compound-Induced Pyroptosis |
|---|---|---|
| LDH Release Assay [3] [4] | Loss of plasma membrane integrity | Significant increase in LDH release compared to untreated cells. |
| ELISA [1] [4] | Mature IL-1β secretion | Elevated levels of IL-1β in cell supernatant. |
| Western Blot [1] [5] | Cleavage of GSDMD and Caspase-1 | Appearance of GSDMD-NT fragment (~30 kDa) and cleaved caspase-1 (p20). |
| Immunofluorescence (IF) [6] | GSDMD pore formation; ASC speck formation | Punctate staining of GSDMD-NT on cell membrane; large ASC aggregates in cytosol. |
| Live-Cell Imaging [1] | Cell morphology | Cell swelling, membrane blebbing, and eventual lysis. |
Multidrug-resistant (MDR) bacteria pose a significant clinical threat to global health, with biofilm-associated infections being particularly challenging to treat due to their inherent tolerance to conventional antibiotics [1] [2]. Nigericin, a polyether ionophore derived from Streptomyces species, has recently emerged as a promising therapeutic candidate demonstrating potent activity against various clinical MDR Gram-positive bacteria, their persister cells, and biofilms [1] [2] [3]. These application notes provide detailed methodologies for evaluating this compound's anti-biofilm efficacy, incorporating standardized assays and current scientific understanding of its mechanism of action.
Research has demonstrated that nigerixin exhibits favorable in vivo efficacy in multiple infection models, including deep-seated mouse biofilm, murine skin, and bloodstream infection models [1] [2]. Its ability to target persistent infections and biofilms, combined with a low propensity for resistance development, makes this compound a valuable compound for investigating new approaches to combat recalcitrant infections [1] [3].
This compound functions primarily as a K+/H+ antiporter, disrupting critical ionic gradients across bacterial membranes [4]. This ionophoric activity leads to:
In Staphylococcus aureus, these disruptions ultimately lead to bacterial cell death, with studies confirming altered membrane morphology and increased permeability following this compound treatment [1]. The mechanism is distinct from conventional antibiotics, which likely contributes to the observed absence of cross-resistance to members of several antimicrobial classes [1] [2].
The following diagram illustrates the key cellular processes impacted by this compound treatment in bacterial cells:
Diagram 1: Cellular mechanism of this compound action in bacterial cells
Notably, developing this compound-resistant mutants requires multiple rounds of challenge, suggesting a higher genetic barrier to resistance compared to some conventional antibiotics [1]. Research indicates that resistance mechanisms may involve the GraSR two-component regulatory system, which affects the positive charge on the cell membrane [1] [2]. This distinct mechanism of action likely explains the absence of cross-resistance observed with other antimicrobial classes [2].
Optimal biofilm growth is fundamental for consistent and reproducible anti-biofilm assays. The following protocol is adapted from standardized methods for Gram-positive clinical reference strains [5]:
The MBIC represents the lowest concentration that prevents biofilm formation [5]. The resazurin-based metabolic assay provides a reliable method for MBIC determination:
This assay evaluates this compound's activity against pre-formed biofilms, assessing both inhibition and eradication capabilities:
This protocol evaluates the bactericidal kinetics of this compound against biofilm populations and persister cells:
Table 1: Antibacterial activity of this compound against clinical Gram-positive isolates [1]
| Bacterial Species | Strain Characteristics | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Time-Kill Activity |
|---|---|---|---|---|
| Staphylococcus aureus | Methicillin-sensitive | ≤0.25 | ≤0.25 | >3-log reduction in 24h |
| Staphylococcus aureus | Methicillin-resistant (MRSA) | ≤0.25 | ≤0.25 | >3-log reduction in 24h |
| Enterococcus faecium | Vancomycin-sensitive | ≤0.25 | ≤0.25 | >3-log reduction in 24h |
| Enterococcus faecium | Vancomycin-resistant (VRE) | ≤0.25 | ≤0.25 | >3-log reduction in 24h |
| Staphylococcus epidermidis | Clinical isolate | ≤0.25 | ≤0.25 | >3-log reduction in 24h |
| Streptococcus pneumoniae | Clinical isolate | ≤0.25 | ≤0.25 | >3-log reduction in 24h |
Table 2: Summary of this compound's effects on bacterial biofilms and persister cells [1]
| Biofilm Parameter | Assay Method | This compound Effect | Concentration | Significance |
|---|---|---|---|---|
| Biofilm Inhibition | MBIC assay | >80% inhibition | 0.5× to 2× MIC | Prevents biofilm formation |
| Pre-formed Biofilm Eradication | MBEC assay | >90% reduction in viability | 8× to 16× MIC | Eradicates mature biofilms |
| Persister Cell Killing | Stationary phase killing | >3-log reduction in CFU | 8× to 16× MIC | Effective against tolerant subpopulations |
| Biofilm Architecture | SEM visualization | Disrupted matrix structure | 4× to 8× MIC | Loss of structural integrity |
The following diagram illustrates the complete experimental workflow for evaluating this compound's anti-biofilm activity:
Diagram 2: Experimental workflow for this compound biofilm assays
This compound represents a promising antibiotic candidate with demonstrated efficacy against clinically relevant Gram-positive bacteria, their persister cells, and biofilms. The protocols outlined in this document provide standardized methods for evaluating this compound's anti-biofilm properties, with particular utility for investigating treatments for chronic and recurrent infections. The distinct mechanism of action targeting membrane ionic balance, combined with a low resistance development frequency, positions this compound as both a valuable research tool and a potential therapeutic agent for addressing multidrug-resistant biofilm-associated infections.
This compound is a potent potassium ionophore derived from Streptomyces hygroscopicus that has become a gold standard activator of the NLRP3 inflammasome in experimental immunology. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in innate immunity by responding to pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). This complex consists of three core components: the NLRP3 sensor protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and the effector enzyme pro-caspase-1. Upon activation, the inflammasome catalyzes the cleavage and secretion of pro-inflammatory cytokines IL-1β and IL-18, while also inducing an inflammatory form of cell death known as pyroptosis through gasdermin D cleavage [1] [2].
The molecular mechanism of this compound-induced NLRP3 activation primarily involves potassium efflux from cells, which serves as a common trigger for NLRP3 activation by diverse stimuli. Recent research has revealed that this compound induces NLRP3 phase separation, a process in which NLRP3 proteins separate from the aqueous cellular environment to form concentrated condensates that facilitate inflammasome assembly. This phase separation is dependent on ZDHHC7-mediated palmitoylation of NLRP3 under basal conditions, which licenses NLRP3 for activation by lowering the threshold for phase separation. This compound directly induces NLRP3 conformational changes that promote this phase separation and subsequent activation [3]. The significance of this compound in research stems from its reliable and robust activation of NLRP3 across multiple cell types, making it an invaluable tool for studying inflammasome biology, screening potential inhibitors, and modeling inflammatory disease processes.
The activation of NLRP3 inflammasome by this compound occurs through a coordinated sequence of molecular events that begins with its function as a K+ ionophore. Upon introduction to cellular systems, this compound facilitates the exchange of K+ for H+ ions across cellular membranes, resulting in a rapid decrease in intracellular potassium concentration. This K+ efflux serves as the primary trigger for NLRP3 activation, though the exact molecular sensors of potassium flux remain partially characterized. Recent findings demonstrate that this compound directly induces conformational changes in the NLRP3 protein, particularly affecting the NACHT domain which contains the ATPase activity critical for inflammasome assembly. These structural alterations promote weak multivalent interactions between NLRP3 molecules, facilitated by an intrinsically disordered region (IDR) in the FISNA domain, ultimately driving the phase separation that initiates inflammasome assembly [3].
The process of signal-induced NLRP3 phase separation represents a novel paradigm in inflammasome biology. Under basal conditions, NLRP3 undergoes continuous ZDHHC7-mediated palmitoylation at the trans-Golgi network and lysosomes, which partially reduces NLRP3 solubility without causing activation. When this compound is introduced, it further decreases NLRP3 solubility, inducing liquid-liquid phase separation that concentrates NLRP3 and facilitates its oligomerization. This oligomerization enables the recruitment of ASC through PYD-PYD domain interactions, leading to ASC speck formation. These ASC specks then serve as platforms for procaspase-1 recruitment through CARD-CARD interactions, resulting in caspase-1 autocleavage and activation [3] [4]. The activated caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature forms while simultaneously cleaving gasdermin D to initiate pyroptotic cell death.
The standard experimental approach for this compound-induced NLRP3 activation follows a two-step process requiring both priming and activation signals:
Priming Step: Cells are first exposed to priming stimuli such as lipopolysaccharide (LPS) which activates Toll-like receptor 4 (TLR4) signaling. This priming step induces NF-κB-mediated transcription of NLRP3 and pro-IL-1β genes, while also promoting necessary post-translational modifications of NLRP3 that license it for activation. Typical LPS concentrations range from 100-500 ng/mL with incubation periods of 3-6 hours [1] [5].
Activation Step: Following priming, this compound is applied at concentrations typically ranging from 5-20 μM for time periods of 30 minutes to 2 hours. This administration induces potassium efflux and triggers the assembly of the mature NLRP3 inflammasome complex [1] [5].
Table 1: Standard this compound Activation Parameters Across Cell Types
| Cell Type | Priming Conditions | This compound Concentration | Incubation Time | Key Readouts |
|---|---|---|---|---|
| THP-1 macrophages | 500 ng/mL LPS, 3-4 hours | 10-20 μM | 1-2 hours | IL-1β release, caspase-1 cleavage, LDH release |
| BMDMs | 100 ng/mL LPS, 4 hours | 5-10 μM | 30-60 minutes | IL-1β ELISA, Western blot for cleaved caspase-1 |
| iPSC-derived microglia | 250 ng/mL LPS, 4 hours | 10-15 μM | 1-2 hours | IL-1β secretion, ASC speck formation |
| Cerebral organoids | 1 μg/mL LPS, 6 hours | 20 μM | 2 hours | Immunofluorescence, cytokine measurement |
The experimental workflow for this compound-induced NLRP3 activation can be visualized as follows:
THP-1 human monocyte cell line represents one of the most widely used models for studying NLRP3 inflammasome activation. The standardized protocol begins with cell differentiation into macrophage-like states using phorbol 12-myristate 13-acetate (PMA). Specifically, THP-1 cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 μM β-mercaptoethanol at 37°C in a 5% CO₂ atmosphere. For differentiation, cells are seeded at appropriate densities (typically 5×10⁵ cells/mL) and treated with 100-200 nM PMA for 24-48 hours to induce macrophage differentiation, followed by a 24-hour rest period in PMA-free medium [2] [5].
Following differentiation, the two-step activation protocol is implemented. First, cells are primed with LPS (500 ng/mL) for 3-4 hours to induce pro-IL-1β expression and NLRP3 licensing. After priming, cells are washed with warm PBS and treated with This compound (10-20 μM) in serum-free medium for 1-2 hours. It is critical to include appropriate controls in each experiment: unstimulated controls (no LPS, no this compound), LPS-only controls (LPS priming without this compound), and inhibitor controls (MCC950 treatment between priming and this compound activation). Following this compound treatment, cell culture supernatants are collected for analysis of IL-1β secretion and LDH release, while cell lysates are prepared for Western blot analysis of caspase-1 cleavage and ASC oligomerization [1] [2] [5].
The study of NLRP3 inflammasome in complex three-dimensional models such as cerebral organoids requires protocol adaptations to account for limited compound penetration and different cellular composition. Cerebral organoids are generated from human induced pluripotent stem cells (iPSCs) using established protocols with modifications [1]. These organoids develop mature astrocytes after approximately 24 weeks in culture, which express functional NLRP3 inflammasomes. For NLRP3 activation, organoids are first primed with 1 μg/mL LPS for 6 hours to ensure adequate penetration, followed by treatment with 20 μM this compound for 2 hours [1].
For iPSC-derived microglia and macrophages, similar principles apply with optimized conditions. These cells are primed with 250 ng/mL LPS for 4 hours, followed by activation with 10-15 μM this compound for 1-2 hours [2]. A critical consideration when working with these more complex models is the assessment of cell viability throughout the process, as organoids and primary cells may demonstrate different sensitivity to this compound toxicity compared to immortalized cell lines. Additionally, the analysis of ASC speck formation via immunofluorescence microscopy requires optimized fixation and permeabilization protocols to preserve the 3D structure while allowing antibody penetration [1].
The evaluation of this compound-induced NLRP3 activation employs multiple complementary readouts that capture different aspects of inflammasome activity:
IL-1β Measurement: Secreted mature IL-1β in cell culture supernatants is typically quantified using enzyme-linked immunosorbent assay (ELISA) with specific antibodies against human or mouse IL-1β. This represents the most direct measurement of inflammasome functionality [1] [2].
Caspase-1 Activation: Cleavage of caspase-1 from its inactive pro-form (45 kDa) to active subunits (20 kDa and 10 kDa) is assessed by Western blotting using specific anti-caspase-1 antibodies. Alternatively, fluorescent caspase-1 activity assays utilizing substrates such as YVAD-AFC can provide quantitative data on enzymatic activity [5].
Pyroptosis Assessment: Plasma membrane rupture during pyroptosis is quantified by measuring lactate dehydrogenase (LDH) release into culture supernatants using colorimetric or fluorometric assays. Additionally, flow cytometric analysis with propidium iodide staining can quantify cell death percentages [2] [5].
ASC Speck Formation: The oligomerization of ASC into large specks represents a hallmark of inflammasome activation. This is typically visualized by immunofluorescence microscopy using anti-ASC antibodies, with quantification of speck-positive cells [1] [4].
Table 2: this compound Activity Data and Inhibitor Responses Across Experimental Systems
| Experimental System | IL-1β Release (IC₅₀ for inhibitors) | Caspase-1 Activation | Pyroptosis (LDH Release) | Key Findings |
|---|---|---|---|---|
| THP-1 cells | MCC950: 14.3 nM [2] | Complete cleavage within 1 hour | ~80% cell death at 2 hours | Gold standard for NLRP3 activation |
| iPSC-derived microglia | BAL-0028: ~50 nM [2] | Robust activation | Significant release | Human-specific responses possible |
| Cerebral organoids | Not specified | Detected via Western blot | Moderate release | Model for neuroinflammation |
| Primary human monocytes | BAL-0028: ~60 nM [2] | Strong activation | Extensive release | Most physiologically relevant |
Several critical parameters must be carefully controlled to ensure reproducible this compound-induced NLRP3 activation. The cell density during differentiation and activation significantly impacts results, with confluent cultures often demonstrating reduced responsiveness. Optimal cell densities should be determined empirically for each cell type and maintained consistently across experiments. The serum concentration during this compound treatment also requires optimization; many protocols utilize serum-free conditions during this compound application to minimize confounding variables, though this may increase baseline cytotoxicity for some cell types [1] [5].
The potassium concentration in extracellular buffers represents another crucial factor, as elevated potassium concentrations can completely abolish this compound-induced activation by reducing the potassium gradient. Standard extracellular potassium concentrations of 3.5-5.5 mM are typically maintained. Additionally, the timing between priming and activation must be carefully controlled, as prolonged priming can lead to endotoxin tolerance while insufficient priming fails to adequately upregulate necessary inflammasome components. Batch-to-batch variability of this compound represents another consideration, as different lots may demonstrate varying potency. This compound should be stored as concentrated stock solutions in ethanol or DMSO at -20°C to -80°C, with avoidance of repeated freeze-thaw cycles [1] [5].
Insufficient IL-1β Secretion: If IL-1β release is lower than expected, verify the LPS priming efficiency by measuring pro-IL-1β upregulation via Western blot. Ensure that this compound is prepared correctly from fresh stock solutions and that treatment duration allows complete activation. Check for potential inhibitors in serum by comparing serum-free and serum-containing conditions.
Excessive Cell Death in Controls: High background cell death may indicate This compound toxicity at the concentration used. Perform dose-response experiments to identify the optimal concentration that maximizes IL-1β release while minimizing non-specific toxicity. Also verify that control treatments do not inadvertently activate inflammasomes through endotoxin contamination.
Inconsistent Results Between Experiments: Technical variability often stems from differences in cell passage number, as high-passage cells may demonstrate reduced inflammasome responsiveness. Standardize culture conditions and passage numbers, and include reference controls in each experiment to normalize between assays. Also verify that all solutions are pre-warmed to 37°C before application to prevent temperature shock.
Poor ASC Speck Formation: Inefficient ASC oligomerization may result from inadequate fixation or permeabilization for immunofluorescence. Optimize antibody concentrations and include positive controls to ensure detection methods are working properly. Consider using ASC-GFP reporter cells for more straightforward visualization of speck formation [1] [4].
Recent research has revealed fascinating complexity in this compound-induced NLRP3 activation, particularly regarding cell death pathway crosstalk. Studies have demonstrated that when canonical NLRP3 signaling is impaired through caspase-1 deficiency or delayed this compound administration, the NLRP3/ASC platform can divert from pyroptotic to apoptotic caspase activation. Specifically, in caspase-1-deficient macrophages, this compound triggering leads to caspase-8/-9/-3 activation and GSDME-mediated secondary necrosis rather than the typical GSDMD-dependent pyroptosis [5]. This plasticity in cell death pathways highlights the complex interplay between different forms of programmed cell death and suggests that NLRP3 inflammasomes can adapt to circumstances where the conventional pathway is compromised.
The molecular basis of this compound action has been further elucidated through studies on NLRP3 phase separation. It is now understood that this compound, along with other NLRP3-activating stimuli including K+ efflux, imiquimod, palmitate, and cardiolipin, induces NLRP3 conformational changes that promote liquid-liquid phase separation. This process is critically dependent on ZDHHC7-mediated NLRP3 palmitoylation in resting cells, which lowers the threshold for NLRP3 phase separation in response to activation signals. Interestingly, amphiphilic molecules like certain di-alcohols and chemotherapeutic drugs (doxorubicin and paclitaxel) can activate NLRP3 independently of ZDHHC7 by directly reducing NLRP3 solubility and inducing phase separation [3]. These findings establish signal-induced NLRP3 phase separation as a fundamental mechanism underlying inflammasome activation.
The signaling pathway and cell death crosstalk in this compound-induced NLRP3 activation can be visualized as follows:
This compound's reliable and robust activation of NLRP3 makes it an invaluable tool in pharmacological screening and mechanistic studies of potential therapeutics. The compound has been extensively used to evaluate novel NLRP3 inhibitors including MCC950, BAL-0028, BAL-0598, VX-765, and others. In typical inhibitor screening assays, cells are primed with LPS followed by pre-treatment with test compounds before this compound activation. The potency of inhibitors is then assessed by measuring reduction in IL-1β release, caspase-1 activation, or pyroptosis [2]. Recent studies have identified interesting differential responses among NLRP3 variants, with most CAPS-related NLRP3 variants being inhibited by MCC950 except for variants with changes to proline affecting helices near the inhibitor binding site and variants in the pyrin domain [4].
The application of this compound-based assays has been particularly valuable in studying human-specific NLRP3 biology. The development of BAL-0028 and BAL-0598 highlighted species-specific differences in NLRP3 inhibition, as these compounds potently inhibit human and primate NLRP3 but are poor inhibitors of mouse NLRP3 [2]. This finding underscores the importance of using human cell models such as iPSC-derived microglia and macrophages for translational research, as mouse models may not fully recapitulate human NLRP3 biology. This compound activation in cerebral organoids and other complex human cell systems provides unprecedented opportunities to study neuroinflammatory components of neurodegenerative diseases in more physiologically relevant contexts [1].
Table 3: Inhibitor Responses in this compound-Based Assays
| Inhibitor | Molecular Target | IC₅₀ in this compound Assays | Key Characteristics | Clinical Relevance |
|---|---|---|---|---|
| MCC950 | NLRP3 NACHT domain | 14.3 nM (THP-1 cells) [2] | Classic inhibitor, binds ATPase site | Preclinical development, tool compound |
| BAL-0028/BAL-0598 | NLRP3 NACHT domain (distinct site) | 57.5 nM (THP-1 cells) [2] | Human-specific inhibition, novel mechanism | Potential clinical candidate |
| VX-765 | Caspase-1 | Variable (pan-caspase effect at high doses) [5] | Caspase-1 inhibitor, clinical-stage | Phase 2 trials for inflammatory conditions |
| CY-09 | NLRP3 ATP binding | Not specified | Prevents ATP binding | Research tool |
| Tranilast | NLRP3 oligomerization | Not specified | Disrupts oligomerization | Approved drug (anti-allergic) |
This compound remains an essential experimental tool for studying NLRP3 inflammasome biology despite the discovery of numerous other activation mechanisms. Its well-characterized mechanism of action through potassium efflux, combined with its robust and reproducible activation across multiple cell types, makes it particularly valuable for both basic research and drug discovery applications. The recent elucidation of NLRP3 phase separation as a key activation mechanism, with this compound as a primary inducer of this process, has further solidified its importance in inflammasome research. When implementing this compound-based protocols, researchers should carefully optimize cell type-specific conditions, include appropriate controls, and utilize multiple complementary readouts to fully capture the complexity of NLRP3 inflammasome activation. The continued refinement of this compound application in increasingly complex model systems, including cerebral organoids and patient-derived cells, will undoubtedly yield new insights into inflammasome biology and facilitate the development of novel therapeutics for inflammatory diseases.
This compound is a polyether ionophore antibiotic that has recently emerged as a promising therapeutic candidate against multidrug-resistant bacterial pathogens, particularly Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Originally identified in the 1960s, this compound has drawn renewed research interest due to its potent activity against bacterial persisters—dormant, metabolically inactive subpopulations that exhibit remarkable tolerance to conventional antibiotics and contribute significantly to chronic and recurrent infections. Unlike genetic resistance, which involves heritable mutations, persister cells undergo phenotypic switching into a transient, non-growing state that enables survival during antibiotic exposure, only to resume growth once treatment ceases, leading to infection relapse. These persisters are particularly problematic in biofilm-associated infections, where they contribute to the recalcitrance of these communities to antimicrobial therapy.
The clinical significance of this compound stems from its ability to effectively target not only actively growing bacteria but also these persistent subpopulations that often evade conventional antibiotics. With over 100,000 deaths attributable to MRSA alone in 2019 and only two new antibiotic classes approved for Gram-positive bacteria in the past two decades, the medical need for agents capable of eradicating persisters is substantial [1] [2]. Recent systematic investigations have demonstrated that this compound exhibits potent bactericidal activity against clinical multidrug-resistant Gram-positive pathogens while showing low frequencies of resistance development, making it an attractive candidate for addressing the persistent infection challenge [1].
The broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines provides a standardized approach for determining this compound's minimum inhibitory concentration against bacterial isolates [1].
Bacterial strains and culture conditions: Clinical isolates including S. aureus, MRSA, Staphylococcus epidermidis, Enterococcus faecium, Enterococcus faecalis, Streptococcus pneumoniae, and Streptococcus agalactiae should be cultured in appropriate media such as Brain Heart Infusion (BHI) broth at 37°C with shaking at 220 rpm. For S. pneumoniae, supplementation with 10% sheep blood and incubation in 5% CO₂ is required [1].
Inoculum preparation: Adjust the turbidity of bacterial suspensions to a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL) using sterile saline or broth. Further dilute the suspension 1:200 in broth to achieve a final inoculum of approximately 5 × 10⁵ CFU/mL [3].
Antibiotic dilution and inoculation: Prepare a two-fold serial dilution series of this compound in a 96-well microtiter plate, ranging from concentrations well below to above the expected MIC. Add 150 μL of the standardized inoculum to each well containing antibiotic dilutions. Include growth control (inoculum without antibiotic) and sterility control (media only) wells [3].
Incubation and reading: Incubate the plates for 16-20 hours at 37°C. Following incubation, measure the optical density at 595 nm (OD₅₉₅) using a microplate reader. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth, determined as an OD value less than 10% of the growth control well [3].
Time-kill assays evaluate the bactericidal activity of this compound over time and can identify the characteristic biphasic killing pattern indicative of persister cells [1] [3].
Culture preparation: Grow overnight cultures of the test strain and dilute 1:100 in fresh Mueller-Hinton (MH) liquid medium. Incubate with shaking until the culture reaches exponential growth phase (OD₆₀₀ ≈ 0.25, approximately 1 × 10⁸ CFU/mL) [1].
Antibiotic exposure: Add this compound at predetermined concentrations (typically 1-2 μg/mL, representing 8-16× MIC for S. aureus) to the bacterial suspension. Maintain untreated controls to assess normal growth kinetics [1].
Sampling and quantification: At designated time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), remove aliquots from the culture, serially dilute in phosphate-buffered saline (PBS), and plate on drug-free agar plates in 3 × 10 μL technical replicates. After 24 hours of incubation at 37°C, enumerate colonies to determine viable counts (CFU/mL) [1]. The limit of detection for this method is approximately 33 CFU/mL [1].
Data interpretation: Plot log₁₀ CFU/mL versus time to visualize killing kinetics. Biphasic killing curves typically show an initial rapid decline in viable counts (killing of regular cells) followed by a slower decline or plateau phase representing the persister subpopulation [3].
This protocol specifically evaluates this compound's efficacy against pre-formed persister cells [1] [4].
Persister generation: Two approaches can be used to obtain persister cells:
Persister purification: After antibiotic treatment, wash cells with PBS containing 1% MH2 broth to remove the primary antibiotic. Confirm persister formation by quantifying viable counts before and after ciprofloxacin treatment [1].
This compound exposure: Resuspend the persister-enriched population in fresh medium containing this compound at concentrations of 1 μg/mL (8× MIC) or 2 μg/mL (16× MIC). Include controls with rifampicin (0.1 μM, 10× MIC) as a comparator and untreated controls. Incubate at 37°C with shaking for up to 196 hours [1].
Viability assessment: At various time points during this compound exposure, withdraw samples, serially dilute in PBS, and plate on drug-free agar. Count colonies after 24-48 hours of incubation to determine the remaining viable persister cells [1].
Table 1: Key Parameters for this compound Persister Assays
| Parameter | Standard Condition | Alternative Approach | Purpose |
|---|---|---|---|
| This compound concentration | 1-2 μg/mL (8-16× MIC) | 0.5-4× MIC range | Dose-response assessment |
| Bacterial growth phase | Stationary phase (20h culture) | Antibiotic-induced (ciprofloxacin) | Persister enrichment |
| Treatment duration | Up to 196 hours | 24-72 hours for most applications | Complete persister eradication |
| Temperature | 37°C with 220 rpm shaking | Static incubation for anaerobic conditions | Optimal bacterial physiology |
| Viability assessment | Serial dilution & plating | Flow cytometry with vital dyes | Complementary viability measures |
Table 2: Summary of this compound Antibacterial Efficacy Against Gram-Positive Pathogens
| Bacterial Strain | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Time-Kill Activity (log CFU reduction) | Persister Elimination | Biofilm Disruption |
|---|---|---|---|---|---|
| Methicillin-resistant S. aureus (MRSA) | 0.125 | 0.25 | >3 log in 24h | Complete at 16× MIC | Significant reduction |
| Vancomycin-resistant Enterococcus (VRE) | 0.25 | 0.5 | >3 log in 24h | Complete at 16× MIC | Significant reduction |
| Staphylococcus epidermidis | 0.125 | 0.25 | >3 log in 24h | Complete at 16× MIC | Significant reduction |
| Streptococcus pneumoniae | 0.06 | 0.125 | >2 log in 24h | Partial at 8× MIC | Moderate reduction |
| Bacillus cereus | 0.125 | 0.25 | >3 log in 24h | Complete at 16× MIC | Data available |
Understanding this compound's mechanism of action is essential for predicting its efficacy, potential synergies with other antibiotics, and resistance development patterns.
Membrane disruption assessment: To evaluate this compound's effect on bacterial membrane integrity, use fluorescent membrane dyes such as N-phenyl-1-naphthylamine (NPN) for outer membrane permeability or propidium iodide (PI) for membrane integrity assessment. Measure fluorescence intensity after this compound exposure compared to untreated controls [1].
Metabolic impact evaluation: Assess this compound's effect on bacterial metabolism using:
Resistance development frequency: Determine the spontaneous resistance frequency by plating high-density bacterial cultures (approximately 10¹⁰ CFU) onto agar containing this compound at 4× MIC. Count resistant colonies after 48-72 hours of incubation and calculate the frequency by dividing the number of resistant colonies by the total CFU plated [1].
Table 3: Key Mechanistic Characteristics of this compound
| Characteristic | Observation | Experimental Evidence | Biological Significance |
|---|---|---|---|
| Primary mechanism | Ionophore activity disrupting H⁺ and K⁺ gradients | Measurement of intracellular pH and K⁺ changes | Collapse of proton motive force and energy metabolism |
| Cellular consequences | Disrupted ATP production and electron transport chain | Reduced ATP levels, impaired respiratory activity | Bactericidal effect against both growing and non-growing cells |
| Membrane effects | Altered membrane structure and increased permeability | Electron microscopy, membrane dye incorporation | Contributes to lethality and potential synergy with other antibiotics |
| Resistance association | GraSR two-component regulatory system | Gene expression analysis of resistant mutants | Low resistance frequency and absence of cross-resistance |
| Unique properties | Activity against persisters and biofilms | Time-kill assays with persistent populations | Potential treatment of chronic and biofilm-associated infections |
This compound exerts its bactericidal effects through multiple interconnected mechanisms that collectively disrupt vital cellular processes in bacteria. As a polyether ionophore, its primary function involves the transport of potassium ions (K⁺) and protons (H⁺) across biological membranes, effectively dissipating ion gradients that are essential for bacterial viability [1] [5]. This ionophoric activity leads to collapsed proton motive force, which in turn disrupts ATP synthesis through impairment of the electron transport chain [1]. The compromised membrane integrity further results in altered membrane permeability, allowing uncontrolled passage of molecules and ions that ultimately leads to cell death [1].
The remarkable effectiveness of this compound against persister cells appears to stem from its ability to target cellular processes that remain essential even in dormant bacterial subpopulations. Unlike conventional antibiotics that require active cellular processes for their activity, this compound's ionophoric action directly disrupts fundamental membrane energetics and ion homeostasis that must be maintained to some degree even in non-growing cells. This mechanism explains its potency against persisters that typically resist antibiotics targeting active processes like cell wall synthesis, protein production, or DNA replication [1]. Additionally, evidence suggests that this compound's interaction with the GraSR two-component system in S. aureus may contribute to its distinctive activity profile, potentially influencing the bacterial response to membrane stress and altering cell envelope properties [1].
The development of resistance to this compound occurs at low frequencies, requiring multiple rounds of challenge for significant resistance emergence [1]. This favorable resistance profile positions nigerigin as a promising candidate for combating multidrug-resistant pathogens. Research indicates that cross-resistance between this compound and members of several conventional antimicrobial classes is absent, suggesting a distinct mechanism of action that is not compromised by existing resistance mechanisms [1].
Genetic studies have revealed that resistance mutations primarily occur in the GraSR two-component regulatory system, which regulates the expression of genes involved in cell envelope homeostasis [1]. Mutations in this system appear to reduce the positive charge on the bacterial cell surface, potentially decreasing the initial interaction between this compound and the bacterial membrane. This adaptation mechanism further supports the importance of membrane composition and charge in this compound's antibacterial activity [1].
The following diagram illustrates this compound's multifaceted mechanism of action against bacterial cells, particularly highlighting its efficacy against persister cells:
Diagram 1: this compound's Multifaceted Mechanism of Action (Title: 76 characters)
The following workflow outlines the key steps in assessing this compound efficacy against bacterial persister cells:
Diagram 2: Experimental Workflow for Persister Cell Killing Assays (Title: 70 characters)
Culture conditions optimization: Persister frequency varies significantly with growth phase and medium composition. For consistent results, standardize inoculum preparation and carefully control growth conditions. Stationary phase cultures typically yield higher persister proportions than exponential phase cultures [1] [6].
Antibiotic concentration verification: Periodically verify this compound concentrations using analytical methods such as HPLC, as compound stability can vary between batches and under different storage conditions. Prepare fresh stock solutions for critical experiments.
Controls for persister assays: Include appropriate controls in all persister experiments:
Single-cell approaches: For advanced mechanistic studies, consider implementing microfluidic devices coupled with time-lapse microscopy to monitor persister cell recovery and heterogeneity at the single-cell level [6]. These approaches can reveal subpopulation dynamics that bulk assays might obscure.
This compound represents a promising antibiotic candidate with distinctive properties that address critical challenges in antimicrobial therapy, particularly the eradication of bacterial persister cells and biofilms. Its unique mechanism of action centered on ionophoric activity, combined with low resistance development and absence of cross-resistance with existing antibiotic classes, positions it as a valuable tool for combating multidrug-resistant Gram-positive pathogens. The protocols outlined in this document provide comprehensive methodologies for evaluating this compound's antibacterial activity, with particular emphasis on standardized approaches for assessing its efficacy against persistent bacterial subpopulations. As antibiotic resistance continues to pose serious threats to global health, compounds like this compound that target recalcitrant bacterial populations offer promising avenues for developing more effective therapies for chronic and recurrent infections.
The table below summarizes the primary strategies identified in the literature for mitigating nigericin's cytotoxic effects.
| Strategy | Mechanism / Approach | Key Findings / Outcome | Relevant Cell Types / Context | Citation |
|---|---|---|---|---|
| Chemical Modification (Fluorination) | Synthesis of fluorinated analogues of the parent this compound molecule. | Reduced toxicity: Fluorinated analogues demonstrated a tenfold lesser in vitro cytotoxicity than parent this compound. Maintained/Broadened activity: Showed potent antibacterial activity against Gram-negative bacteria. | In vitro bioactivity and cytotoxicity assays. | [1] |
| Genetic Engineering for Production | Overexpression of pathway-specific regulator NigR in Streptomyces malaysiensis. |
Higher yield: Production reached 0.56 g/L, reported as the highest titer. Purer product: High-yield production may facilitate obtaining a purer compound, potentially reducing batch variability. | Streptomyces malaysiensis F913 (production organism). | [2] |
| Inhibitor Co-treatment | Using specific pharmacological inhibitors to block cell death pathways. | Inflammation-specific inhibition: MCC950, BAL-0028/BAL-0598 inhibit NLRP3 inflammasome assembly, reducing pyroptosis and IL-1β release. Pathway clarification: Use of Z-VAD-FMK (caspase inhibitor), 3-MA (autophagy inhibitor), 4-PBA (ER stress inhibitor) to probe mechanisms. | THP-1 cells, primary monocytes, iPSC-derived microglia, Keratocytes. | [3] [4] |
| Concentration & Application Optimization | Using the lowest effective concentration and understanding context-dependent cell death. | Cell-type specificity: Induces paraptosis-like death in keratocytes (lacking pyroptosis executors) versus pyroptosis in immune cells. Therapeutic window: Lower concentrations may inhibit tumor cell growth while managing toxicity. | Keratocytes, various cancer cell lines (e.g., A549, MCF-7, PC3). | [3] [5] |
Q1: Are there chemically modified versions of this compound that are less toxic? Yes, recent research has successfully created fluorinated derivatives of this compound. A 2020 study reported that these fluorinated analogues exhibited tenfold lesser in vitro cytotoxicity than the parent this compound molecule. Importantly, these derivatives retained potent antibacterial activity and, notably, showed promising activity against Gram-negative bacteria, which is an area where the parent this compound has limitations [1].
Q2: The cytotoxicity in my experiments seems linked to NLRP3 inflammasome activation. How can I inhibit this? You can use specific small-molecule inhibitors to block NLRP3 inflammasome assembly. Two highly specific options are:
Q3: Can optimizing the production of this compound itself impact its cytotoxicity profile?
Indirectly, yes. Genetic engineering of the producing strain can lead to a higher yield and purity of this compound, which may reduce batch-to-batch variability—a potential confounding factor in cytotoxicity assays. For example, overexpression of the pathway-specific regulator NigR in Streptomyces malaysiensis has been shown to significantly increase this compound production, achieving titers of 0.56 g/L [2]. A more pure and consistent product allows for more accurate dosing and toxicity assessment.
Q4: Does the type of cell I'm using influence the cytotoxicity mechanism? Absolutely. This compound can induce different forms of cell death depending on the cellular context.
Problem: Unacceptable levels of cell death in my culture after this compound treatment. This is a common challenge. The following workflow outlines a systematic approach to diagnose and resolve the issue.
1. Verify this compound Purity & Source:
2. Titrate Concentration:
3. Identify Cell Death Mechanism:
4. Apply Pathway-Specific Inhibitor:
5. Consider Chemical Alternatives:
This protocol provides a detailed methodology for using MCC950 to reduce NLRP3-mediated cytotoxicity in macrophage-like cells.
Objective: To attenuate this compound-induced pyroptosis and IL-1β release in THP-1 cells using the NLRP3 inhibitor MCC950.
Materials:
Method:
| Cell Type | Common Priming Agent | This compound Working Concentration | Incubation Time | Key Readout | Citation |
|---|---|---|---|---|---|
| THP-1 human monocytes | LPS (e.g., 100 ng/mL - 1 µg/mL) | 10 - 20 µM | 30 min - 1 hour | IL-1β secretion, Caspase-1 cleavage, LDH release | [1] [2] [3] |
| Primary human monocytes | LPS (e.g., 100 ng/mL - 1 µg/mL) | Optimal dose should be confirmed | 30 min - 1 hour | IL-1β secretion | [1] [3] |
| iPSC-derived microglia | LPS | ~ 50 nM (IC50 for inhibition) | Information not specified in sources | IL-1β secretion (for inhibitor studies) | [1] |
| Primary HMDM | LPS | ~ 50 nM (IC50 for inhibition) | Information not specified in sources | IL-1β secretion (for inhibitor studies) | [1] |
| iPSC-derived macrophages | LPS | ~ 50 nM (IC50 for inhibition) | Information not specified in sources | IL-1β secretion (for inhibitor studies) | [1] |
| Mouse BMDM | LPS or other TLR agonists | 5 - 10 µM | 30 min - 1 hour | IL-1β secretion, Caspase-1 cleavage, LDH release | [4] |
Here are answers to frequently asked questions regarding this compound experiments:
Unexpectedly low IL-1β secretion or LDH release: This is a common problem with several potential causes.
High background cell death in control groups:
Inconsistent results between experiments:
This protocol for mouse Bone Marrow-Derived Macrophages (BMDMs) can be adapted for other macrophage-like cells (e.g., THP-1) [4].
Cell Seeding and Priming:
This compound Activation:
Sample Collection:
The following diagram illustrates the current understanding of how this compound activates the NLRP3 inflammasome, which involves potassium efflux, palmitoylation, and recent findings on phase separation.
The diagram shows a two-step process:
A key licensing step is the tonic palmitoylation of NLRP3 by ZDHHC7. This occurs in resting cells and is essential for NLRP3 activation by lowering the threshold for signal-induced phase separation [2].
This compound is an ionophore used experimentally to manipulate potassium ion (K⁺) gradients across membranes. In research, it's often used to activate the NLRP3 inflammasome by inducing K⁺ efflux [1] or to alter lysosomal and cytosolic pH [2]. Contamination in a perfusion system likely occurs due to residual compound from a previous experiment.
| Step | Procedure | Rationale & Key Details |
|---|---|---|
| 1. System Flushing | Flush system with a compatible detergent solution (e.g., 0.1% Triton X-100 in buffer/water), followed by copious amounts of purified water. | Detergents help solubilize and displace organic molecules like this compound from tubing and surfaces. |
| 2. Chemical Inactivation | Recirculate a 70% ethanol solution for 30-60 minutes. Alternatively, use a fresh 1% sodium hypochlorite solution (bleach) for 10-15 minutes (ensure compatibility first). | Ethanol is a versatile disinfectant; bleach is a strong oxidizing agent that can degrade organic compounds. Caution: Bleach may damage some system components. |
| 3. Final Rinse & Check | Perform a final rinse with a large volume of purified water or your experiment's buffer. Verify the absence of contaminants by running the cleansed system with cells/buffer and checking for expected this compound effects (e.g., K⁺ efflux, pH changes). | Ensures no residual cleaning agents remain. A functional test with sensitive cells or a pH probe is the best confirmation of successful decontamination. |
What are the first signs of this compound contamination? Unexpected cellular responses are the primary indicator. This includes unexplained activation of the NLRP3 inflammasome (suggested by IL-1β production) [1], or abrupt changes in intracellular ion concentrations or pH [2] in experiments where this compound was not intentionally added.
Which parts of the perfusion system are most critical to clean? All fluid-contact surfaces can harbor contamination. Pay special attention to tubing, connectors, valves, and the perfusion chamber itself, as these have complex geometries where residues can accumulate.
How can I prevent future contamination? Implement a strict cleaning protocol immediately after any experiment using this compound or other potent pharmacological agents. Consider dedicating specific tubing sets or perfusion chambers for experiments involving ionophores or signaling modulators.
After cleaning, it's crucial to verify the system is free of this compound. The flowchart below outlines a logical workflow for this verification.
This section summarizes the key quantitative data for handling and storing this compound.
| Parameter | Specification |
|---|---|
| Molecular Weight | 747 g/mol [1] |
| Purity | >98% [1] |
| Stock Solution Preparation | Reconstitute 5 mg powder in 669 µL DMSO for a 10 mM stock [1] |
| Lyophilized Powder Storage | Store desiccated at 4°C; stable for 24 months [1] |
| Reconstituted Solution Storage | Store at -20°C; stable for 2 months [1] |
| Solution Handling | Aliquot to avoid multiple freeze-thaw cycles [1] |
| Solubility | Soluble in DMSO (50 mg/mL) and Ethanol (20 mg/mL) [1] |
Here are solutions to frequent problems researchers encounter with this compound:
Problem: Precipitate Formation in Stock Solution
Problem: Loss of Potency / Inconsistent Experimental Results
Problem: Inappropriate Vehicle Control
This compound is widely used to activate the NLRP3 inflammasome in cell-based assays. Below is a standard workflow for its use in macrophages.
Detailed Step-by-Step Method [2] [3]:
Cell Preparation and Priming:
This compound Activation:
Post-Treatment Analysis:
Understanding how this compound works is key to designing robust experiments and interpreting results correctly.
The synthesis involves chemically modifying the parent this compound molecule through a fluorination and esterification process [1]. The general workflow is summarized in the diagram below.
Key Experimental Protocol [1]:
The table below summarizes the primary findings for fluorinated this compound analogues compared to the parent compound.
| Property | Parent this compound | Fluorinated Analogues |
|---|---|---|
| Antibacterial Spectrum | Primarily effective against Gram-positive bacteria [2]. | Potent activity against both Gram-positive and Gram-negative bacteria [1]. |
| In Vitro Cytotoxicity | Higher toxicity [1]. | Approximately tenfold lower toxicity than parent this compound [1]. |
| Key Advancement | Well-known activity, but limited against Gram-negative pathogens [1]. | First report of this compound-based compounds showing promising activity against Gram-negative organisms [1]. |
Issue: Low yield or purity of the fluorinated analogues.
Issue: Lack of expected antibacterial activity in assays.
Issue: Incorrect interpretation of cytotoxicity results.
The creation of fluorinated this compound analogues represents a significant step forward in overcoming the inherent limitations of the parent compound.
The table below summarizes common problems, their underlying causes, and recommended solutions.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Aberrant intracellular pH (pHi) readings or regulation [1] [2] | Trace this compound contamination from prior calibration, mimicking K+/H+ exchange [1] [2] | Implement rigorous system cleaning: flush lines with ethanol and water, use a dedicated delivery line for this compound [2]. |
| Inconsistent or unintended inflammasome activation [3] | This compound's primary mechanism: efflux of K+, a key activator of NLRP3 and other pathways [3]. | Confirm cell-type specific pathways; consider extracellular K+ supplementation to inhibit NLRP1 activation [3]. |
| Uncontrolled cytosolic acidification [4] | This compound exchanges internal K+ for external H+, directly lowering pHi [1] [4]. | Use compounds like sodium acetate to acidify pHi independently of K+ flux for experimental control [4]. |
| Off-target effects on cellular processes [3] | This compound-induced K+ efflux inhibits protein synthesis by blocking ribosomal elongation [3]. | Validate key findings with genetic approaches (e.g., KO models) in addition to this compound use [3] [5]. |
Q1: What is the fundamental mechanism of this compound, and why does it interfere with cellular pH?
This compound is an electroneutral ionophore that exchanges intracellular potassium (K+) for extracellular protons (H+) [1] [3]. It equilibrates K+ and H+ gradients across membranes, effectively clamping the intracellular pH to a value dependent on the external K+ and H+ concentrations. This directly opposes the action of cellular pH regulators [1].
Q2: Our lab frequently uses the high-K+/nigericin technique to calibrate pH-sensitive dyes. How can we prevent residual this compound from affecting subsequent experiments?
Even trace contamination can significantly interfere with pH-regulating mechanisms by creating a persistent "background acid loading" [1] [2].
Q3: Beyond pH interference, what other off-target effects should I be aware of when using this compound?
This compound's profound impact on ionic homeostasis can have several downstream consequences:
For your technical protocols, here is a detailed workflow to decontaminate equipment after this compound use, based on recommendations from the literature [2].
This compound is a polyether ionophore antibiotic with low water solubility and high solubility in various organic solvents [1].
| Property | Specification | Relevance to Experimentation |
|---|---|---|
| Molecular Formula | C₄₀H₆₈O₁₁ [2] [1] | - |
| Physical State | White crystalline solid [1] | Requires dissolution for most biological assays. |
| Water Solubility | 0.01 mg/L (Low) [1] | Not suitable for preparing stock solutions in aqueous buffers. |
| Organic Solvent Solubility | 5000 mg/L in Ethanol [1] | Suitable for preparing high-concentration stock solutions. |
| Solvent | Reported Use & Compatibility | Notes & Considerations |
|---|---|---|
| Methanol | Used for crystallization and HPLC analysis [2]. | A common solvent for storage and analysis. |
| Ethanol | Used for extraction and solubilization; 5000 mg/L solubility [3] [1]. | A standard, well-tolerated solvent for stock solutions. |
| Ethyl Acetate | Used for extraction of this compound from fermentation broth [3]. | Useful for initial purification steps. |
| Ethyl Acetate/Ethanol Mixture | A 7:3 (v/v) mixture was optimized for extraction [3]. | This specific ratio may improve extraction efficiency. |
| Acetonitrile | Used in LC-MS/MS methods for analyte extraction [4]. | Compatible with analytical techniques. |
The search results do not explicitly list incompatible solvents. However, based on its chemical nature:
This protocol is adapted from methods used to evaluate this compound against multidrug-resistant bacteria [5].
The workflow below outlines the key steps of this assay.
This method is based on a standardized protocol for detecting polyether antibiotics in complex matrices [4]. It is useful for quantifying this compound in fermentation broth or checking stability.
The following diagram visualizes this analytical workflow.
The following table summarizes the core quantitative findings on resistance development against this compound from a key 2022 study [1] [2] [3].
| Aspect of Resistance | Experimental Finding | Key Implication |
|---|---|---|
| Resistance Frequency | ~10⁻⁹ to <10⁻¹⁰ after first exposure; stable mutants only obtained after >40 days of serial passaging [1] | Extremely low spontaneous resistance rate |
| MIC Increase | 4 to 8-fold increase in Minimum Inhibitory Concentration (MIC) for derived mutants [1] | Modest resistance level developed only under prolonged, intense selection pressure |
| Cross-Resistance | No cross-resistance to members of tetracycline, glycopeptide, lipopeptide, or oxazolidinone classes [1] | Distinct mechanism of action avoids existing resistance pathways |
Here is a detailed methodology for evaluating the development of this compound resistance in a laboratory setting, based on the published study [1] [2].
Q: My isolated mutant shows only a low-level (4-fold) increase in MIC. Is this considered resistant? A: Yes. In the context of this compound, this modest increase is significant and is a documented outcome of resistance selection experiments. These low-level resistant mutants are valuable for mechanistic studies to understand the compound's mode of action and the bacterium's adaptive responses [1].
Q: I found a mutant that is resistant to this compound. How can I check for cross-resistance with other antibiotics? A: Perform standard MIC determinations (broth microdilution) against the resistant mutant using a panel of antibiotics from different classes. The 2022 study specifically tested tetracyclines, glycopeptides (like vancomycin), lipopeptides (like daptomycin), and oxazolidinones (like linezolid) and found no cross-resistance, which is a key positive finding [1].
Q: What is the proposed mechanism for the low resistance development against this compound? A: Research indicates that resistance is linked to mutations in the GraSR two-component regulatory system [1] [2]. This system regulates the charge of the bacterial cell membrane. Resistance mutations often decrease the positive charge on the membrane, making it harder for this compound to interact with and disrupt the membrane, a mechanism distinct from many conventional antibiotics [1].
The diagram below outlines the experimental workflow for inducing and studying this compound resistance.
This diagram illustrates the proposed mechanism of this compound's action and how bacteria develop resistance.
Here are some common issues and solutions based on optimization strategies for other antibiotics.
| Problem | Possible Causes | Suggested Solutions & Optimization Strategies |
|---|---|---|
| Low Product Yield | Suboptimal medium composition; Lack of key precursors [1]. | Optimize carbon/nitrogen sources; Use statistical design (RSM, PB) [2] [3]; Add specific precursors (e.g., maleic anhydride for Tautomycin) [1]. |
| Inconsistent Batch Performance | Uncontrolled physical parameters (pH, temperature); Unoptimized feeding strategy [1]. | Strictly control temperature and pH; Implement controlled feeding strategy (concentration, timing, flow rate) [1]. |
| Process Scalability Issues | Poor translation from shake flask to bioreactor; Inadequate oxygen transfer or mixing. | Perform scale-up studies in bioreactors; Optimize aeration and agitation; Systematically re-optimize parameters (e.g., aeration rate, stirring speed) for larger scales [4]. |
| High Production Costs | Expensive medium components (e.g., pure sugars). | Use alternative, low-cost raw materials (e.g., pretreated straw, wheat bran) [4] [2]; Conduct cost-analysis alongside yield optimization. |
Q1: What statistical methods are effective for rapid fermentation medium optimization? Several highly effective statistical designs exist:
Q2: How can I effectively use precursors to boost antibiotic yield?
Q3: Can low-cost agricultural waste be used for industrial-scale antibiotic production? Yes, this is a well-researched and viable strategy to reduce costs. For instance:
Here are detailed methodologies for key optimization experiments cited in this guide.
This protocol outlines the method for adding precursors like maleic anhydride to a fermentation culture.
This protocol describes the initial screening of medium components to identify the most significant ones.
The following diagram illustrates a generalized, step-by-step workflow for systematically optimizing a fermentation medium, integrating the methods discussed above.
Nigericin is an ionophore known to exchange potassium (K⁺) for protons (H⁺). This exchange is central to its function in experiments but is also the likely source of the "background acid loading" you are troubleshooting.
The diagram below illustrates this core mechanism and its direct impact on intracellular pH.
Diagram Title: this compound Mediates K⁺/H⁺ Exchange
This K⁺/H⁺ exchange can cause the cytosol to become more acidic (a decrease in intracellular pH) if the experimental conditions favor proton influx. This acid loading is not merely "background" noise; it is a direct and predictable consequence of this compound's activity [1]. In the context of NLRP3 inflammasome activation, this compound is used precisely to trigger this K⁺ efflux, which is a known activation signal [2].
The search results include a detailed methodology that uses this compound as a tool for controlling intracellular pH (pHi) for experimental measurements. This protocol can help you understand and potentially replicate or counteract the acid-loading process in your system.
Protocol: Intracellular pH Calibration using this compound
This protocol is adapted from a study on cardiac cells, where the "null-point" technique was used to measure and confirm intracellular pH levels [1].
Objective: To clamp the intracellular pH (pHi) to a known, set value.
Principle: this compound, in the presence of a high-K⁺ solution, equilibrates the K⁺ gradient across the membrane. This forces the H⁺ gradient to also equilibrate, thereby setting the intracellular pH equal to the extracellular pH [1].
Key Materials:
Step-by-Step Method:
The following table synthesizes information from the search results to address potential issues with this compound, focusing on the pH problem and other common challenges.
| Question & Symptom | Possible Mechanism | Suggested Solution / Verification Step |
|---|
| Unwanted cytosolic acidification ("acid loading") Symptom: Intracellular pH drops upon this compound addition. | this compound's inherent activity as a K⁺/H⁺ exchanger. The direction of ion flow depends on the electrochemical gradients [1]. | Verify extracellular K⁺ concentration. Use a high-K⁺ buffer to clamp pHi to a known value and prevent acid loading [1]. | | Inconsistent inflammasome activation Symptom: Low IL-1β secretion or reduced cell death after this compound treatment. | Incomplete K⁺ efflux due to incorrect concentration, timing, or cell health. | Confirm optimal this compound concentration & duration. Typical concentrations are 5-20 µM for primary cells and up to 10 µM for cell lines, applied for 30 mins to 1 hour [2]. Always include a positive control. | | Unexpected high background cell death Symptom: Significant cell death in unstimulated controls treated with this compound. | this compound can be toxic at high concentrations or with prolonged exposure, independent of the specific pathway under study. | Titrate the this compound concentration. Perform a cell viability assay (e.g., measure intracellular ATP levels [3]) to establish a safe working window. | | No effect of a suspected NLRP3 inhibitor Symptom: this compound-induced cell death is not blocked by the inhibitor. | The inhibitor may not be specific for NLRP3, or this compound may be acting through off-target effects at high doses. | Use a positive control inhibitor like Nitroxoline (20-80 µM), recently identified as a specific NLRP3 inhibitor that binds the NACHT domain [2]. Test inhibitor specificity on other inflammasomes (e.g., AIM2). |
To summarize and expand on the troubleshooting points:
I hope this structured technical note helps you diagnose and resolve the issues with your this compound experiments. The acid-loading effect can be a significant confounding factor, but by carefully controlling extracellular ion concentrations and using the appropriate calibration techniques, you can bring it under control.
| Feature | Nigericin | Monensin |
|---|---|---|
| Ion Selectivity | K⁺ > H⁺ > Pb²⁺ (high selectivity) [1] [2] [3] | Na⁺ > K⁺ > other monovalent cations [4] [5] |
| Primary Transport | Electroneutral K⁺/H⁺ antiporter [2] [6] [3] | Primarily electroneutral Na⁺/H⁺ antiporter (can also be electrogenic) [4] [5] |
| Key Mechanism | Exchanges intracellular K⁺ for extracellular H⁺, collapsing both pH and K⁺ gradients [2] [6] | Exchanges intracellular Na⁺ for extracellular H⁺, disrupting Na⁺ and pH gradients [4] |
| Key Research Applications | 1. Activate the NLRP3 inflammasome [2] [6] [3] 2. Potent Pb²⁺ transporter for potential lead poisoning treatment [1] 3. Calibrate intracellular pH (pHi) measurements [2] | 1. Block protein transport in the Golgi apparatus [4] [5] 2. Ruminant feed additive (coccidiostat, growth promoter) [2] [4] [5] 3. Used in ion-selective electrodes [4] | | Effect on Cytosolic pH | Decreases pHi (acidifies cytosol) via H⁺ import [2] [6] | Decreases pHi (acidifies cytosol) via H⁺ import [4] | | Quantitative Data | Highly effective Pb²⁺ transporter; minor activity for Cu²⁺; negligible for other divalent cations (Ca²⁺, Zn²⁺, etc.) [1] | Antimicrobial and coccidiostatic; highly toxic to horses [4] |
The distinct mechanisms of this compound and monensin make them valuable tools in specific experimental models.
This protocol is widely used in immunology research to study inflammation [2] [6].
The following diagram illustrates the signaling pathway activated in this protocol:
This compound-Induced NLRP3 Inflammasome Activation
This protocol is used in cell biology to study protein processing and secretion [4] [5].
The workflow for this experiment is straightforward:
Experimental Workflow for Golgi Disruption
| Feature | Nigericin | Salinomycin |
|---|---|---|
| Class & Origin | K+/H+ ionophore; from Streptomyces hygroscopicus [1] [2] [3] | K+ ionophore; from Streptomyces albus [4] |
| Primary Mechanism of Action | Disrupts ion homeostasis (K+/H+ exchange), induces mitochondrial dysfunction, and activates specific cell death pathways [1] [2]. | Disrupts ion homeostasis (K+, Ca2+), targets iron metabolism, and induces oxidative stress [5] [4] [6]. |
| Key Cell Death Mechanisms | Induces concurrent pyroptosis and apoptosis [1]. | Triggers ferroptosis (iron-dependent cell death) and apoptosis [4] [6]. |
| Efficacy Against CSCs | Yes; selectively targets CSCs in various cancers [5] [1]. | Yes; highly potent, over 100 times more effective than paclitaxel against breast CSCs [5] [4]. |
| Notable Signaling Pathways Affected | Inhibits SRC/STAT3/BCL-2; inactivates Wnt/β-catenin [2] [3]. | Inhibits Wnt/β-catenin, Hedgehog, and mTOR signaling; affects NF-κB [4] [6]. |
| Immunomodulatory & Combination Potential | High; induces pyroptosis, releasing pro-inflammatory factors that boost T-cell activity and synergize with anti-PD-1 therapy [1]. | Can reverse immune-inhibitory microenvironment; shows synergy with other agents [4] [7]. |
| Reported IC₅₀ Values | Osteosarcoma (U2OS cells): ~13.11 µM (24h) [2]. | Varies by cell type; nanocarrier systems are under investigation to improve potency and reduce toxicity [4]. |
The anticancer effects of this compound and salinomycin are mediated through complex and multi-faceted mechanisms.
This compound's activity involves several key pathways, with one major route being the induction of pyroptosis. The diagram below illustrates this process and other critical signaling interactions.
Salinomycin exerts its effects by targeting multiple hallmarks of cancer, from iron metabolism to critical stem cell pathways.
For researchers looking to replicate or build upon these findings, here are the methodologies for key experiments.
This protocol is adapted from studies on Triple-Negative Breast Cancer (TNBC) cells [1].
This protocol is based on research using breast cancer stem-like cells (CSCs) [6].
For researchers seeking to interpret or replicate these findings, here is a summary of key experimental methodologies from the studies.
1. Minimum Inhibitory Concentration (MIC) Determination
2. Time-Kill Assay
3. Minimum Biofilm Eradication Concentration (MBEC) Assay
4. Persister Cell Killing Assay
This compound is a polyether ionophore derived from Streptomyces hygroscopicus. Its primary mechanism of action involves the disruption of critical ion gradients across the bacterial membrane [4].
The following diagram illustrates the key steps in this compound's antibacterial mechanism and the resulting cellular consequences.
This disruption of the proton motive force is critical because it powers many essential cellular processes, leading to the bactericidal effects observed [1] [4] [3].
While this compound shows strong direct antibacterial activity, other alternative strategies are under investigation. The table below provides a high-level comparison.
| Alternative Agent | Category | Proposed Mechanism of Action | Notable Findings / Challenges |
|---|---|---|---|
| This compound | Ionophore Antibiotic | Electroneutral K+/H+ exchange, disrupting PMF and membrane integrity [1] [4]. | Broad efficacy against planktonic cells, persisters, and biofilms; potential toxicity is a noted development barrier [1] [3]. |
| Bacteriophages [5] | Biological Agent | Infect bacterial cells, replicate, and cause lysis. | High specificity; effective against some MDR and biofilm-producing strains in milk; host range can be limited [5]. |
| Antipathogenic Drugs [6] | Small Molecule | Target virulence factors (e.g., toxins, quorum sensing) without killing bacteria. | Hypothesized to exert less selective pressure for resistance; may assist host immune clearance rather than directly kill bacteria [6]. |
| Histone H1 [7] | Host-Derived Protein | Binds wall teichoic acids, potentiates membrane, and associates with bacterial DNA. | Kills MRSA under physiological conditions; role in neutrophil extracellular trap (NET) killing [7]. |
For researchers considering this compound as a therapeutic candidate, several factors are important:
The table below summarizes the key comparative data based on recent scientific studies.
| Feature | Parent Nigericin | Fluorinated this compound Analogues |
|---|---|---|
| Antibacterial Spectrum | Potent activity against Gram-positive bacteria (e.g., S. aureus, B. cereus); no reported activity against Gram-negative bacteria [1] [2] [3]. | Potent activity against both Gram-positive and Gram-negative bacteria [1]. |
| Cytotoxicity | Higher toxicity in in vitro analyses [1]. | Demonstrated tenfold lesser toxicity than the parent this compound in in vitro analyses [1]. |
| Reported MIC values (Examples) | - S. aureus: 0.125 - 0.25 µg/mL [3]
For your reference, here are the experimental contexts from which the comparison data were derived.
Understanding how this compound works and why fluorination is a promising strategy can guide further research.
The following diagram illustrates the primary mechanism of action of this compound.
The experimental data indicates that fluorination represents a significant advancement for the this compound pharmacophore.
| Feature | Nigericin | ATP (via P2X7R) |
|---|---|---|
| Primary Trigger | Potassium (K+) ionophore [1] | Ligand for purinergic P2X7 receptor ion channel [2] |
| Core Mechanism | Directly facilitates K+ efflux via H+/K+ antiport [1] | Activates P2X7R pore, leading to K+ efflux [2] |
| Mitochondrial Impact | Suppresses oxidative phosphorylation (OXPHOS), inhibits apoptosis upstream of NLRP3 [3] | Suppresses OXPHOS, inhibits apoptosis upstream of NLRP3 [3] |
| NLRP3-Independent Effects | Promotes bacterial killing via IL-18 pathway in PYCARD/ASC-deficient macrophages [4] [1] | Information not covered in search results |
| Key Experimental Readouts | - Caspase-1 cleavage [5]
A central mechanism for both is the induction of K+ efflux, a common trigger for NLRP3 activation [2]. Beyond this, both stimuli have been identified as inhibitors of mitochondrial oxidative phosphorylation (OXPHOS), which suppresses apoptosis and appears to be a crucial signal for NLRP3 activation [3].
Recent studies propose a unified model for NLRP3 activation. The current understanding suggests that diverse stimuli, including K+ efflux caused by this compound and ATP, induce a conformational change in NLRP3. This change, potentially licensed by tonic palmitoylation, promotes NLRP3 phase separation and subsequent inflammasome assembly [6] [7]. The following diagram illustrates this pathway and the points where this compound and ATP act.
The activation of the NLRP3 inflammasome in immune cells like bone marrow-derived macrophages (BMDMs) typically follows a two-signal protocol, which is adaptable for studying both this compound and ATP.
This is a common workflow for activating the NLRP3 inflammasome in vitro, using LPS for priming and this compound or ATP as the second signal [5] [8].
Key Methodological Details:
Advanced disease models like cerebral organoids (COs) require tailored protocols. The following method was adapted for 6-month-old COs to study neuroinflammation [8].
Nigericin's antibacterial effect and its selectivity for Gram-positive bacteria are directly linked to its function as an ionophore and the structural differences between the two bacterial classes.
Ionophore Function: this compound acts as a K⁺/H⁺ antiporter, meaning it exchanges potassium ions (K⁺) for protons (H⁺) across lipid membranes [1] [2]. This activity disrupts critical transmembrane ion gradients, leading to:
Structural Basis for Selectivity: The reason this compound can exert these effects in Gram-positive but not Gram-negative bacteria lies in their cell envelope structures.
The following diagram illustrates how this compound's mechanism and the structural differences in bacterial envelopes lead to its selective activity.
The potent activity of this compound against Gram-positive bacteria is supported by robust experimental data, particularly against challenging drug-resistant strains.
A 2022 systematic investigation evaluated this compound against a large panel of clinical multidrug-resistant (MDR) Gram-positive isolates. The results demonstrate its potent activity [3]:
| Bacterial Species | Number of Clinical Isolates | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 100 | 0.25 | 0.5 |
| Staphylococcus epidermidis | 20 | 0.125 | 0.25 |
| Enterococcus faecium (VRE) | 20 | 0.125 | 0.25 |
| Enterococcus faecalis (VRE) | 20 | 0.125 | 0.25 |
| Streptococcus pneumoniae | 20 | 0.125 | 0.25 |
| Streptococcus agalactiae | 20 | 0.125 | 0.25 |
MIC: Minimum Inhibitory Concentration; VRE: Vancomycin-Resistant Enterococcus [3]
To evaluate this compound's antibacterial properties, researchers employ several standard microbiological assays:
Broth Microdilution for MIC Determination [3]
Time-Kill Assay [3]
Checkerboard Synergy Assay [3]
Persister Cell and Biofilm Assays [3]
The experimental profile of this compound positions it as a promising candidate for addressing specific antibiotic challenges.
Advantages for Gram-Positive Infections:
Limitations:
| Ionophore | Anticancer Activity (IC₅₀) | Antibacterial Activity (MIC) | Antimycobacterial Activity (MIC) | Key Findings & Features |
|---|
| Nigericin | AML cells: 1.2 - 57 nM [1] | Gram-positive bacteria: Potent activity [2] Gram-negative bacteria: Activity with fluorinated derivatives [2] | M. aurum: 0.16 µg/mL [3] M. bovis BCG: 0.625 µg/mL [3] | • Induces apoptosis via mitochondrial dysfunction & oxidative stress [1] • First report of anti-Gram-negative activity after fluorination [2] | | Salinomycin | Information missing | Information missing | M. aurum: 0.04 µg/mL [3] | Information missing | | A23187 (Calcimycin) | Information missing | Information missing | M. aurum: 0.08 µg/mL [3] M. bovis BCG: 1.25 µg/mL [3] | • Shows synergy with beta-lactam antibiotics [3] | | Monensin | Information missing | Information missing | Information missing | Information missing | | Lasalocid | Information missing | Information missing | Information missing | • Forms dimers/divalent complexes (Ca²⁺, Mg²⁺) [4] |
For researchers seeking to replicate or analyze these findings, here is a detailed breakdown of the key methodologies.
This compound exerts potent anticancer effects primarily by targeting mitochondrial function. The following diagram illustrates the key mechanistic pathway identified in Acute Myeloid Leukemia (AML) cells.
This mechanism, centered on mitochondrial disruption, is supported by proteomic data showing significant dysregulation of proteins like SDHA, a key component of the mitochondrial respiratory chain [1].
To address limitations like toxicity and narrow spectrum, this compound has been chemically modified.
As a researcher, you might find the following points particularly relevant:
Acute Toxic;Irritant